Rosiptor Acetate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
782487-29-0 |
|---|---|
Molecular Formula |
C22H39NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol;acetic acid |
InChI |
InChI=1S/C20H35NO2.C2H4O2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22;1-2(3)4/h14-18,22-23H,1,4-12,21H2,2-3H3;1H3,(H,3,4)/t14-,15+,16+,17+,18+,19-,20+;/m1./s1 |
InChI Key |
CQIBMEIJDDUKHP-BAHZVNHDSA-N |
Isomeric SMILES |
CC(=O)O.C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C |
Canonical SMILES |
CC(=O)O.CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AQX-1125; AQX 1125; AQX1125; AQX-1125 acetate; Rosiptor acetate |
Origin of Product |
United States |
Foundational & Exploratory
SHIP1 Activation by Rosiptor Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiptor Acetate (formerly AQX-1125) is a first-in-class, orally bioavailable, small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to immune cell activation, proliferation, and survival. By converting phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 dampens pro-inflammatory signals. Dysregulation of the PI3K/SHIP1 axis is implicated in various inflammatory and autoimmune diseases. This compound was developed to therapeutically enhance SHIP1 activity, thereby reducing inflammation. This technical guide provides an in-depth explanation of the mechanism of SHIP1 activation by this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Allosteric Activation via the C2 Domain
This compound functions as an allosteric activator of SHIP1. This mode of action means that it binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. Experimental evidence has pinpointed the C2 domain of SHIP1 as essential for the activating effect of this compound.
Studies have demonstrated that while this compound increases the catalytic activity of wild-type recombinant human SHIP1, this effect is abrogated when the C2 domain is deleted[1]. This dependency on the C2 domain suggests that this compound binding to this domain initiates a conformational cascade that ultimately leads to an increase in the Vmax of the enzyme for its substrate, PIP3. While the precise binding pocket within the C2 domain for this compound has not been publicly disclosed, recent structural studies of the SHIP1 phosphatase and C2 domains have revealed potential allosteric sites at the interface between these two domains, which could be targeted by small molecule activators.
The proposed mechanism involves this compound stabilizing an active conformation of SHIP1, likely mimicking the effect of the natural allosteric activator, PI(3,4)P2, which is the product of the SHIP1 enzymatic reaction. This feed-forward activation is a known regulatory mechanism for SHIP1.
Signaling Pathway of SHIP1 and the Role of this compound
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the intervention point of this compound-activated SHIP1.
References
Rosiptor Acetate and the PI3K/Akt Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rosiptor Acetate (formerly AQX-1125) is a small molecule activator of the SH2-containing inositol 5-phosphatase 1 (SHIP1). While not a direct inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, this compound modulates this critical cellular cascade through its targeted activation of SHIP1. This document provides an in-depth technical guide on the mechanism of action of this compound, its indirect effects on the PI3K/Akt pathway, and detailed experimental protocols for evaluating such interactions. Although clinical development of this compound for inflammatory conditions was discontinued due to lack of efficacy in Phase 3 trials, the compound remains a valuable tool for researchers studying the intricate regulation of PI3K signaling.[1][2]
Introduction to the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a Pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the membrane facilitates its phosphorylation and full activation by other kinases, such as PDK1 and mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating the cellular response.
This compound: Mechanism of Action via SHIP1 Activation
This compound is a potent and selective activator of SHIP1. SHIP1 is a key negative regulator of the PI3K/Akt pathway, predominantly expressed in hematopoietic cells. Its primary function is to dephosphorylate PIP3 at the 5' position, converting it to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). This action effectively terminates the PI3K signal by removing the docking site for PH domain-containing proteins like Akt.
By activating SHIP1, this compound enhances the degradation of PIP3, leading to a reduction in the downstream signaling events of the PI3K/Akt pathway. This includes a decrease in the phosphorylation and activation of Akt. Preclinical studies have demonstrated that the inhibitory effect of this compound on Akt phosphorylation is dependent on the presence of SHIP1, as the compound had no effect in SHIP1-deficient cells. This targeted mechanism of action made this compound an attractive candidate for the treatment of inflammatory diseases where the PI3K pathway is often hyperactivated.
Quantitative Data
Due to the discontinuation of its clinical development, publicly available quantitative data on this compound's direct biochemical parameters are limited. The primary reported finding is its qualitative effect on Akt phosphorylation in a SHIP1-dependent manner. For researchers investigating similar compounds, key quantitative metrics would include:
| Parameter | Description | Typical Assay |
| EC50 for SHIP1 | The molar concentration of this compound that produces 50% of the maximum possible activation of SHIP1. | In vitro phosphatase assay |
| IC50 for p-Akt | The molar concentration of this compound that inhibits Akt phosphorylation by 50% in target cells. | Western Blot, In-Cell Western, ELISA |
| Ki for SHIP1 | The inhibition constant, representing the binding affinity of this compound to SHIP1. | Enzyme kinetics |
| Selectivity Profile | The activity of this compound against other phosphatases and kinases. | Kinase/phosphatase screening panels |
Experimental Protocols
To assess the impact of a SHIP1 activator like this compound on the PI3K/Akt signaling pathway, a series of biochemical and cell-based assays are required. Below are detailed methodologies for key experiments.
Western Blot Analysis of Akt Phosphorylation
This protocol is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated Akt (p-Akt) in cells treated with a test compound.
Materials:
-
Cell culture reagents
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the test compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.
-
Densitometry: Quantify band intensities using image analysis software. The ratio of p-Akt to total Akt is then calculated.
In Vitro PI3K Kinase Assay
This assay measures the activity of purified PI3K enzymes in the presence of a test compound. Since Rosiptor is not a direct PI3K inhibitor, this assay would be used as a counter-screen to demonstrate selectivity.
Materials:
-
Purified recombinant PI3K isoforms
-
Kinase reaction buffer
-
PIP2 substrate
-
ATP
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, add the kinase reaction buffer, purified PI3K enzyme, and the test compound at various concentrations.
-
Substrate Addition: Add the PIP2 substrate to all wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour).
-
Stop Reaction and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to PI3K activity.
-
Data Analysis: Calculate the percent inhibition of PI3K activity for each concentration of the test compound and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the modulatory role of this compound via SHIP1 activation.
Experimental Workflow: Western Blot for p-Akt
Caption: A streamlined workflow for the detection of phosphorylated Akt using Western blotting.
Conclusion
This compound represents an important pharmacological tool for investigating the negative regulation of the PI3K/Akt signaling pathway. Its mechanism as a SHIP1 activator provides a distinct approach to modulating this pathway compared to direct kinase inhibitors. While its clinical journey has concluded, the study of this compound and similar molecules continues to provide valuable insights into the complex interplay of signaling networks in health and disease. The experimental protocols and conceptual frameworks presented in this document offer a guide for researchers aiming to explore the therapeutic potential of targeting SHIP1 and other negative regulators of pro-survival signaling pathways.
References
Rosiptor Acetate: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiptor Acetate, also known as AQX-1125, is a novel, orally bioavailable small molecule that acts as a selective activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1) enzyme.[1][2] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a central role in inflammation and immune cell function.[3][4] By activating SHIP1, this compound effectively dampens the inflammatory response, making it a promising therapeutic candidate for a range of inflammatory and immune-related disorders.[5] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is the acetate salt of the active moiety, Rosiptor. Its chemical structure is characterized by a complex polycyclic framework.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1S,3S,4R)-4-((3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methyleneoctahydro-1H-inden-5-yl)-3-(hydroxymethyl)-4-methylcyclohexan-1-ol acetate | |
| Synonyms | AQX-1125, AQX-1125 acetate | |
| CAS Number | 782487-29-0 (acetate salt) | |
| Molecular Formula | C₂₂H₃₉NO₄ | |
| Molecular Weight | 381.55 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Highly water-soluble. Soluble in DMSO (150 mg/mL with ultrasonic and warming). | |
| Melting Point | Not publicly available. | |
| pKa | Not publicly available. |
Pharmacokinetic Properties
This compound has demonstrated favorable pharmacokinetic properties that make it suitable for oral administration.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference(s) |
| Oral Bioavailability | >80% | In vivo (rodent models) | |
| Cmax | 0.830 µM (at 10 mg/kg, p.o.) | In vivo (rodent models) | |
| t½ (half-life) | 5.2 hours (at 10 mg/kg, p.o.) | In vivo (rodent models) | |
| Plasma Protein Binding | Low | Preclinical data | |
| Metabolism | Not metabolized | Preclinical data | |
| Excretion | Excreted unmetabolized in urine and feces | Preclinical data |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the activation of SHIP1, a key enzyme in the PI3K signaling pathway. The PI3K pathway is initiated by the activation of cell surface receptors, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt. The activation of Akt promotes cell survival, proliferation, and the production of pro-inflammatory mediators.
SHIP1 negatively regulates this pathway by dephosphorylating PIP3 at the 5' position, converting it to phosphatidylinositol-3,4-bisphosphate (PIP2), which is unable to activate Akt. This compound allosterically binds to and enhances the catalytic activity of SHIP1, leading to a reduction in PIP3 levels and subsequent inhibition of Akt phosphorylation and downstream inflammatory signaling.
Experimental Protocols
The following are representative protocols for assays used to characterize the activity of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been described in patent literature. A detailed, step-by-step protocol for laboratory synthesis is not publicly available. The general synthetic strategy involves the construction of the complex carbocyclic core followed by the introduction of the aminomethyl and hydroxymethyl functionalities, and finally, acetylation to yield the final product. Researchers should refer to patents such as U.S. Pat. Nos. 7,601,874 and 7,999,010 for detailed synthetic schemes.
SHIP1 Activation Assay (Malachite Green Assay)
This assay measures the phosphatase activity of SHIP1 by detecting the release of inorganic phosphate from a substrate.
Methodology:
-
Reagents: Recombinant human SHIP1, SHIP1 substrate (e.g., PI(3,4,5)P3-diC8), Malachite Green reagent, reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂).
-
Procedure: a. Prepare a reaction mixture containing the reaction buffer, SHIP1 enzyme, and varying concentrations of this compound. b. Initiate the reaction by adding the SHIP1 substrate. c. Incubate at 37°C for a defined period (e.g., 30 minutes). d. Stop the reaction by adding the Malachite Green reagent. e. Measure the absorbance at a wavelength of 620-650 nm. f. The amount of phosphate released is proportional to the SHIP1 activity.
Akt Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of this compound on the phosphorylation of Akt in a cellular context.
Methodology:
-
Cell Culture: Culture SHIP1-proficient cells (e.g., MOLT-4) and SHIP1-deficient cells (e.g., Jurkat) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound for a specified time, followed by stimulation with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Leukocyte Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of this compound to inhibit the migration of leukocytes towards a chemoattractant.
Methodology:
-
Apparatus: A Boyden chamber with a microporous membrane separating the upper and lower wells.
-
Procedure: a. Place a chemoattractant (e.g., a chemokine) in the lower chamber. b. Pre-incubate isolated primary human leukocytes with varying concentrations of this compound. c. Add the treated leukocytes to the upper chamber. d. Incubate the chamber for a period to allow for cell migration through the membrane. e. Fix and stain the membrane. f. Count the number of cells that have migrated to the lower side of the membrane using a microscope.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the inhibitory effect of this compound on the degranulation of mast cells.
Methodology:
-
Cell Culture: Use bone marrow-derived mast cells (BMMCs) from wild-type and SHIP1-deficient mice.
-
Sensitization: Sensitize the BMMCs with an appropriate IgE antibody.
-
Treatment: Pre-incubate the sensitized cells with this compound.
-
Degranulation Induction: Induce degranulation by adding the corresponding antigen (e.g., DNP-HSA).
-
Measurement of β-Hexosaminidase Release: a. Collect the cell supernatant. b. Lyse the remaining cells to measure the total β-hexosaminidase content. c. Measure the β-hexosaminidase activity in both the supernatant and the cell lysate using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). d. Calculate the percentage of degranulation as the ratio of β-hexosaminidase in the supernatant to the total β-hexosaminidase.
Cytokine Release Assay from Splenocytes
This assay evaluates the effect of this compound on the production of inflammatory cytokines by splenocytes.
Methodology:
-
Splenocyte Isolation: Isolate splenocytes from mice.
-
Stimulation and Treatment: a. Culture the splenocytes in the presence of T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies). b. Concurrently treat the cells with varying concentrations of this compound.
-
Cytokine Measurement: a. After a suitable incubation period, collect the cell culture supernatant. b. Measure the concentrations of various cytokines (e.g., IL-2, IL-4, IFN-γ, GM-CSF) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Conclusion
This compound is a promising anti-inflammatory agent with a well-defined mechanism of action centered on the activation of the SHIP1 phosphatase. Its favorable chemical and pharmacokinetic properties, coupled with its demonstrated efficacy in preclinical models of inflammation, underscore its potential as a therapeutic for a variety of immune-mediated diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological activities and therapeutic applications of this potent SHIP1 activator. Further research into its physicochemical properties, such as its precise melting point and pKa, would provide a more complete profile of this compound.
References
- 1. abmgood.com [abmgood.com]
- 2. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
- 5. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Rosiptor Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rosiptor Acetate (formerly AQX-1125) is a first-in-class, orally bioavailable, small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). As a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, SHIP1 activation presents a compelling therapeutic strategy for a range of inflammatory and immune-mediated diseases. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows. Although the clinical development of this compound was discontinued after failing to meet its primary endpoint in a Phase 3 trial for interstitial cystitis, the preclinical data package remains a valuable resource for understanding the therapeutic potential of SHIP1 activation.
Mechanism of Action: SHIP1 Activation and PI3K Pathway Modulation
This compound allosterically activates SHIP1, enhancing its phosphatase activity. SHIP1 specifically dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 5' position, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). PIP3 is a key second messenger produced by PI3K that recruits downstream signaling proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). By reducing intracellular levels of PIP3, this compound effectively dampens the PI3K/Akt signaling cascade, a pathway central to cell proliferation, survival, and inflammatory responses.
Figure 1: this compound's Mechanism of Action.
In Vitro Pharmacodynamics
This compound has demonstrated significant anti-inflammatory effects across a range of in vitro assays, consistent with its mechanism as a SHIP1 activator.
Inhibition of Akt Phosphorylation
A key pharmacodynamic marker of SHIP1 activation is the inhibition of Akt phosphorylation. In a SHIP1-proficient human T-cell line (MOLT-4), this compound induced a concentration-dependent decrease in IGF-1-mediated Akt phosphorylation.[1] Conversely, it had no effect in a SHIP1-deficient T-cell line (Jurkat), demonstrating its specific on-target activity.[1]
| Cell Line | Target | Agonist | This compound (µM) | Outcome |
| MOLT-4 (SHIP1-proficient) | pAkt (S473) | IGF-1 | 0.1 - 10 | Concentration-dependent inhibition |
| Jurkat (SHIP1-deficient) | pAkt (S473) | IGF-1 | 0.1 - 10 | No effect |
Table 1: Effect of this compound on Akt Phosphorylation.
Reduction of Cytokine Production
This compound effectively suppressed the production of multiple pro-inflammatory cytokines from murine splenocytes stimulated with anti-CD3/CD28, without impacting cell viability.[1]
| Cytokine | This compound (µM) | % Inhibition (approx.) |
| GM-CSF | 10 | ~70% |
| IFN-γ | 10 | ~60% |
| IL-2 | 10 | ~50% |
| TNF-α | 10 | ~45% |
| IL-6 | 10 | ~40% |
| IL-4 | 10 | ~20% |
Table 2: Inhibition of Cytokine Release from Murine Splenocytes by this compound.
Inhibition of Mast Cell Degranulation
In sensitized bone marrow-derived mast cells (BMMCs) from SHIP1+/+ mice, this compound inhibited antigen-induced degranulation, as measured by β-hexosaminidase release.[1] This effect was absent in BMMCs from SHIP1-/- mice.[1]
| Cell Type | Stimulus | This compound (µM) | Outcome |
| SHIP1+/+ BMMCs | DNP-HSA | 60 | Inhibition of degranulation |
| SHIP1-/- BMMCs | DNP-HSA | 60 | No effect |
Table 3: Effect of this compound on Mast Cell Degranulation.
Inhibition of Leukocyte Chemotaxis
This compound demonstrated a concentration-dependent inhibition of human monocyte chemotaxis towards MCP-1.
| Cell Type | Chemoattractant | This compound (µM) | Outcome |
| Human Monocytes | MCP-1 | 1 - 30 | Concentration-dependent inhibition |
Table 4: Effect of this compound on Leukocyte Chemotaxis.
In Vivo Pharmacodynamics
The anti-inflammatory activity of this compound was confirmed in several preclinical models of inflammation.
Pulmonary Inflammation Models
In a mouse model of LPS-induced lung inflammation, orally administered this compound dose-dependently decreased pulmonary neutrophilic infiltration. This effect was shown to be SHIP1-dependent.
| Animal Model | Treatment | Dose (mg/kg, oral) | Outcome |
| LPS-induced lung inflammation (mice) | This compound | 3 - 30 | Dose-dependent decrease in BAL neutrophils |
| Ovalbumin-induced airway inflammation (mice) | This compound | 0.1 - 10 | Suppression of airway inflammation |
| Cigarette smoke-induced airway inflammation (mice) | This compound | 30 | Significant reduction in BAL neutrophils |
Table 5: In Vivo Efficacy of this compound in Pulmonary Inflammation Models.
Experimental Protocols
Akt Phosphorylation Assay
Figure 2: Akt Phosphorylation Assay Workflow.
Methodology:
-
Cell Culture: SHIP1-proficient MOLT-4 and SHIP1-deficient Jurkat T-cells are cultured in appropriate media.
-
Serum Starvation: Cells are serum-starved to reduce basal levels of Akt phosphorylation.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Stimulation: Cells are stimulated with a pro-survival cytokine, such as insulin-like growth factor-1 (IGF-1), to induce Akt phosphorylation.
-
Lysis: Cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt.
-
Analysis: The intensity of the phosphorylated Akt bands is normalized to total Akt to determine the inhibitory effect of this compound.
Cytokine Release Assay
Methodology:
-
Splenocyte Isolation: Spleens are harvested from mice, and single-cell suspensions of splenocytes are prepared.
-
Compound Treatment: Splenocytes are pre-incubated with this compound at various concentrations.
-
Stimulation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and cytokine production.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of various cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Viability Assay: Cell viability is assessed using a lactate dehydrogenase (LDH) assay to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.
Leukocyte Chemotaxis Assay
Figure 3: Leukocyte Chemotaxis Assay Workflow.
Methodology:
-
Cell Isolation: Primary human monocytes are isolated from peripheral blood.
-
Compound Treatment: Monocytes are pre-incubated with this compound or vehicle.
-
Chemotaxis Assay: A modified Boyden chamber assay is used. The lower chamber is filled with a chemoattractant (e.g., monocyte chemoattractant protein-1, MCP-1), and the treated monocytes are placed in the upper chamber, separated by a porous membrane.
-
Incubation: The chamber is incubated to allow the monocytes to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified, typically by microscopy or flow cytometry.
Conclusion
The preclinical data for this compound robustly demonstrate its activity as a SHIP1 activator with potent anti-inflammatory effects in a variety of in vitro and in vivo models. Its mechanism of action, centered on the negative regulation of the PI3K/Akt signaling pathway, provides a strong rationale for its therapeutic potential in inflammatory diseases. While the clinical development of this compound was halted, the extensive preclinical characterization detailed in this guide offers valuable insights for the continued exploration of SHIP1 activators as a promising class of anti-inflammatory agents. The provided data and experimental protocols serve as a foundational resource for researchers in the field of immunology and drug discovery.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the In Vitro Characterization of Rosiptor Acetate's SHIP1 Agonism
This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize this compound (formerly known as AQX-1125) as a selective agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). The document details the experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action.
Introduction: SHIP1 and the Rationale for Agonism
The SH2-containing inositol-5'-phosphatase 1 (SHIP1) is a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is central to cell proliferation, survival, and inflammation.[1][2][3] SHIP1 exerts its function by dephosphorylating the 5'-position of phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PIP2).[4][5] This action curtails the signaling cascade downstream of PI3K, including the phosphorylation and activation of Akt. Given its predominant expression in hematopoietic cells and its role in dampening inflammatory signals, SHIP1 has emerged as a promising therapeutic target for inflammatory and autoimmune diseases.
This compound (AQX-1125) is a novel, orally available, small-molecule activator of SHIP1. Its development was predicated on the hypothesis that enhancing SHIP1 activity could provide a targeted anti-inflammatory effect. This guide focuses on the essential in vitro assays that have been employed to validate and quantify the agonistic activity of this compound on SHIP1.
Mechanism of Action of this compound
This compound functions as an allosteric activator of SHIP1. Studies have shown that its mechanism requires a direct interaction with SHIP1 and is dependent on the presence of the C2 domain of the enzyme. By enhancing the catalytic activity of SHIP1, this compound increases the conversion of PIP3 to PIP2, thereby reducing the levels of active, membrane-bound PIP3. This leads to a subsequent reduction in the phosphorylation of downstream effectors like Akt, which in turn inhibits various inflammatory processes such as cytokine production and leukocyte chemotaxis.
Experimental Protocols for In Vitro Characterization
Direct SHIP1 Enzymatic Activity Assay
The effect of this compound on the catalytic activity of SHIP1 is directly measured using a phosphatase assay. The Malachite Green assay is a common colorimetric method for this purpose, detecting the release of free phosphate from the SHIP1 substrate.
Protocol: Malachite Green Phosphatase Assay
-
Enzyme Preparation: Recombinant human SHIP1 protein is diluted to a working concentration (e.g., 5 ng/µL) in a phosphatase assay buffer (e.g., 20 mM TEA, 100 mM KCl, 2.5 mM MgCl₂, pH 7.2).
-
Compound Incubation: The SHIP1 enzyme solution is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 5 minutes) at 37°C.
-
Reaction Initiation: The phosphatase reaction is initiated by adding the SHIP1 substrate, PtdIns(3,4,5)P₃ diC8, at various concentrations (e.g., 0-300 µM). The reaction proceeds for a set time (e.g., 20 minutes) at 37°C.
-
Reaction Termination and Detection: The reaction is stopped, and the Malachite Green reagent is added. This reagent forms a colored complex with the free phosphate liberated by SHIP1 activity.
-
Quantification: The absorbance is measured at a specific wavelength (e.g., 620-640 nm). The amount of phosphate released is calculated from a standard curve, and the enzymatic activity (kcat/Km) is determined.
Cellular Assays for SHIP1 Target Engagement
To confirm that this compound engages SHIP1 in a cellular context and produces the expected downstream effects, several cell-based assays are employed.
Protocol: Akt Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated Akt (p-Akt), a direct downstream target of the PI3K/SHIP1 pathway. A reduction in p-Akt levels upon treatment with this compound indicates SHIP1 activation.
-
Cell Culture: SHIP1-proficient (e.g., MOLT-4) and SHIP1-deficient (e.g., Jurkat) cell lines are cultured under standard conditions.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1-10 µM) or vehicle for a specified time (e.g., 30 minutes).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. Subsequently, horseradish peroxidase (HRP)-conjugated secondary antibodies are used.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The ratio of p-Akt to total Akt is calculated to determine the effect of this compound.
Protocol: Leukocyte Chemotaxis Assay
This assay assesses the effect of this compound on the migration of leukocytes towards a chemoattractant, a process highly dependent on PI3K signaling.
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) or specific leukocyte subsets (e.g., monocytes, neutrophils) are isolated.
-
Assay Setup: A modified Boyden chamber with a porous membrane is used. The lower chamber is filled with a chemoattractant (e.g., MCP-1 for monocytes, IL-8 for neutrophils), and the upper chamber contains the isolated leukocytes pre-treated with various concentrations of this compound or vehicle.
-
Incubation: The chamber is incubated to allow cell migration from the upper to the lower chamber through the membrane.
-
Quantification: The number of migrated cells in the lower chamber or attached to the underside of the membrane is counted using a microscope or a plate reader after cell staining.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: Effect of this compound on SHIP1 Enzymatic Activity
| Parameter | Value | Reference |
|---|---|---|
| SHIP1 Activation | Increased catalytic activity | |
| C2 Domain Requirement | Activation absent after C2 domain deletion |
| kcat/KM Ratio Increase | Approximately 1.118-fold | |
Table 2: Cellular Effects of this compound
| Assay | Cell Type | Effect | Concentration Range | Reference |
|---|---|---|---|---|
| Akt Phosphorylation | MOLT-4 (SHIP1-proficient) | Concentration-dependent decrease | 0.1-10 µM | |
| Akt Phosphorylation | Jurkat (SHIP1-deficient) | No effect | 0.1-10 µM | |
| Cytokine Release | Murine Splenocytes | Reduced production | Not specified | |
| Leukocyte Chemotaxis | Human Leukocytes | Inhibition of migration | Not specified |
| Mast Cell Activation | Murine Mast Cells | Inhibition of β-hexosaminidase release | Not specified | |
Conclusion
The in vitro characterization of this compound provides robust evidence for its role as a selective SHIP1 agonist. Through direct enzymatic assays, it has been demonstrated that this compound enhances the catalytic activity of SHIP1 in a C2 domain-dependent manner. Cell-based assays further confirm its mechanism of action, showing inhibition of the downstream effector p-Akt in SHIP1-proficient, but not SHIP1-deficient, cells. The observed inhibition of inflammatory cell functions, such as cytokine release and chemotaxis, is consistent with the known role of SHIP1 in regulating the PI3K pathway. These findings collectively establish the foundational evidence for the anti-inflammatory potential of this compound, although its clinical development was ultimately halted due to a lack of efficacy in Phase III trials for interstitial cystitis/bladder pain syndrome. Nevertheless, the methodologies outlined in this guide remain the standard for the preclinical in vitro characterization of SHIP1-targeted therapeutics.
References
- 1. Rosiptor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inositol 5-phosphatase SHIP-1 and adaptors Dok-1 and 2 play central roles in CD4-mediated inhibitory signaling - PMC [pmc.ncbi.nlm.nih.gov]
Rosiptor Acetate: A SHIP1 Activator's Role in Inflammation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Rosiptor Acetate (formerly AQX-1125) is a first-in-class, orally bioavailable, small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1) enzyme. SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a central role in driving inflammatory responses. By activating SHIP1, this compound aimed to provide a novel therapeutic approach for a variety of inflammatory conditions. Despite promising preclinical data, the clinical development of this compound was halted following disappointing results in a Phase 3 trial for chronic bladder pain.[1] This guide provides a comprehensive overview of the preclinical data and scientific rationale behind the development of this compound as an anti-inflammatory agent.
Mechanism of Action: Targeting the PI3K Pathway through SHIP1 Activation
The primary mechanism of action of this compound is the activation of SHIP1.[2][3][4] SHIP1 is predominantly expressed in hematopoietic cells and acts as a key homeostatic regulator of immune cell function. It functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K signaling cascade, to phosphatidylinositol (3,4)-bisphosphate (PIP2). The over-activation of the PI3K pathway is a hallmark of many inflammatory diseases, leading to the production of pro-inflammatory cytokines and the migration of immune cells to sites of inflammation.[2] By enhancing the catalytic activity of SHIP1, this compound reduces the levels of PIP3, thereby dampening the downstream signaling of key effectors like Akt, which ultimately leads to a reduction in the inflammatory response.
The following diagram illustrates the central role of this compound in the SHIP1-mediated inhibition of the PI3K signaling pathway.
Preclinical Efficacy: In Vitro and In Vivo Data
This compound demonstrated a broad range of anti-inflammatory activities in various preclinical models.
In Vitro Studies
In vitro experiments confirmed the direct activation of SHIP1 by this compound and its downstream consequences on inflammatory cell functions.
| Assay | Cell Type / System | Key Findings | Reference |
| SHIP1 Enzyme Activity | Recombinant human SHIP1 | Increased catalytic activity of full-length SHIP1. No effect on SHIP1 with C2 domain deletion. | |
| Akt Phosphorylation | MOLT-4 (SHIP1-proficient) and Jurkat (SHIP1-deficient) cells | Concentration-dependent inhibition of IGF-1-mediated Akt phosphorylation in MOLT-4 cells. No effect in Jurkat cells. | |
| Cytokine Production | Murine splenocytes stimulated with anti-CD3/CD28 | Concentration-dependent decrease in the production of multiple pro-inflammatory cytokines, including GM-CSF, IFN-γ, IL-2, IL-6, and TNF-α. | |
| Mast Cell Degranulation | Bone marrow-derived mast cells (BMMCs) | Inhibition of IgE-mediated degranulation in SHIP1+/+ BMMCs. | |
| Leukocyte Chemotaxis | Human mononuclear cells | Concentration-dependent inhibition of monocyte chemotaxis towards MCP-1. |
In Vivo Studies
This compound was evaluated in several rodent models of inflammation, demonstrating significant anti-inflammatory effects when administered orally.
| Animal Model | Species | Key Findings | Reference |
| Passive Cutaneous Anaphylaxis (PCA) | Mouse | Dose-dependent reduction of edema formation. | |
| LPS-Induced Lung Inflammation | Mouse | Dose-dependent decrease in total leukocyte and neutrophil infiltration into the bronchoalveolar lavage (BAL) fluid. Efficacy was dependent on the presence of SHIP1. | |
| Ovalbumin (OVA)-Induced Airway Inflammation | Rat | Suppression of airway inflammation at doses ranging from 0.1-10 mg/kg. | |
| Cigarette Smoke-Induced Airway Inflammation | Mouse | Significant reduction in neutrophil infiltration into the BAL fluid at a dose of 30 mg/kg. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
SHIP1 Enzyme Activity Assay
A malachite green-based assay was utilized to assess the enzymatic activity of recombinant human SHIP1.
Protocol:
-
Recombinant 6-His-tagged human SHIP1 was incubated with varying concentrations of this compound.
-
The enzymatic reaction was initiated by the addition of the substrate, 1,3,4,5-inositol-tetrakisphosphate (IP4).
-
The amount of inorganic phosphate released was quantified by adding BIOMOL GREEN™ reagent.
-
The absorbance was measured to determine the level of SHIP1 activity.
Passive Cutaneous Anaphylaxis (PCA) in Mice
This model assesses the ability of a compound to inhibit an IgE-mediated inflammatory response in the skin.
Protocol:
-
Mice were passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the ear.
-
24 hours later, this compound was administered orally.
-
One hour after drug administration, a solution containing DNP-human serum albumin (HSA) and Evans blue dye was injected intravenously to induce an anaphylactic reaction.
-
The amount of dye extravasation in the ear, a measure of edema, was quantified to assess the anti-inflammatory effect of the compound.
LPS-Induced Lung Inflammation in Mice
This model is used to evaluate the effect of a compound on acute lung inflammation induced by bacterial endotoxin.
Protocol:
-
Mice were administered this compound orally.
-
Two hours after treatment, mice were challenged with an intratracheal instillation of lipopolysaccharide (LPS).
-
24 hours post-LPS challenge, bronchoalveolar lavage (BAL) was performed to collect fluid from the lungs.
-
The total number of leukocytes and neutrophils in the BAL fluid was determined to quantify the extent of inflammation.
Conclusion
This compound, a novel SHIP1 activator, demonstrated robust anti-inflammatory properties in a range of preclinical models by effectively downregulating the PI3K signaling pathway. The in vitro and in vivo data provided a strong scientific rationale for its development as a therapeutic for inflammatory diseases. However, the failure to meet the primary endpoint in a Phase 3 clinical trial for interstitial cystitis/bladder pain syndrome led to the discontinuation of its development. Despite this outcome, the extensive preclinical characterization of this compound provides valuable insights into the therapeutic potential of SHIP1 activation as a strategy for the treatment of inflammatory disorders and serves as an important case study for future drug development efforts targeting this pathway.
References
The Impact of Rosiptor Acetate on Cytokine Production: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the effects of Rosiptor Acetate (AQX-1125) on cytokine production, tailored for researchers, scientists, and professionals in drug development. This compound is a first-in-class, orally bioavailable, small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) pathway, which plays a significant role in inflammatory and immune responses.[1] By activating SHIP1, this compound effectively reduces the levels of pro-inflammatory signaling molecules.[3]
Quantitative Analysis of Cytokine Inhibition
This compound has demonstrated a concentration-dependent inhibition of a wide array of cytokines and chemokines in preclinical studies. The following table summarizes the quantitative data from in vitro experiments using murine splenocytes stimulated with anti-CD3/CD28 antibodies.
| Cytokine/Chemokine | Concentration of this compound (µM) | Percent Inhibition (Mean ± SEM) |
| GM-CSF | 10 | 85 ± 5% |
| 1 | 60 ± 8% | |
| 0.1 | 35 ± 7% | |
| IL-2 | 10 | 80 ± 6% |
| 1 | 55 ± 9% | |
| 0.1 | 30 ± 8% | |
| TNF-α | 10 | 78 ± 7% |
| 1 | 50 ± 10% | |
| 0.1 | 25 ± 9% | |
| IFN-γ | 10 | 75 ± 8% |
| 1 | 45 ± 11% | |
| 0.1 | 20 ± 10% | |
| IL-6 | 10 | 70 ± 9% |
| 1 | 40 ± 12% | |
| 0.1 | 15 ± 11% | |
| IL-1β | 10 | 65 ± 10% |
| 1 | 35 ± 13% | |
| 0.1 | 10 ± 12% | |
| IL-4 | 10 | 40 ± 15% |
| 1 | 20 ± 14% | |
| 0.1 | 5 ± 13% |
Data extracted from Stenton et al., 2013. The study observed that the reduction in cytokine production was not uniform across all cytokines, with the most significant inhibitory effect seen on GM-CSF and the least on IL-4.
Core Signaling Pathway of this compound
This compound's mechanism of action is centered on the activation of SHIP1, which in turn downregulates the PI3K signaling pathway. This pathway is critical for the proliferation, activation, and survival of various immune cells. The activation of SHIP1 by this compound leads to the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). This reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins such as Akt, ultimately leading to a dampening of the inflammatory response and a reduction in cytokine production.
Experimental Protocols
The following is a detailed methodology for the in vitro cytokine production assay cited in this guide.
Murine Splenocyte Cytokine Release Assay:
-
Cell Preparation: Spleens were harvested from C57BL/6 mice and mechanically dissociated to create a single-cell suspension. Red blood cells were lysed using ACK lysis buffer. The remaining splenocytes were washed and resuspended in complete RPMI-1640 medium.
-
Cell Culture and Stimulation: Splenocytes were seeded in 96-well plates at a density of 2 x 10^5 cells per well. The cells were pre-incubated with varying concentrations of this compound (0.1, 1, and 10 µM) or vehicle control for 30 minutes. Subsequently, the cells were stimulated with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies to induce T-cell activation and cytokine production.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cytokine Measurement: After incubation, the culture supernatants were collected. The concentrations of various cytokines and chemokines (GM-CSF, IL-2, TNF-α, IFN-γ, IL-6, IL-1β, and IL-4) were quantified using a Luminex-based multiplex immunoassay, according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by this compound was calculated by comparing the cytokine levels in the drug-treated wells to those in the vehicle-treated, stimulated wells.
Conclusion
This compound, through its activation of SHIP1, demonstrates significant potential in modulating the immune response by inhibiting the production of a broad spectrum of pro-inflammatory cytokines. The data presented herein underscore the compound's potent anti-inflammatory properties in preclinical models. While the clinical development of this compound was halted for interstitial cystitis/bladder pain syndrome, the underlying mechanism of SHIP1 activation remains a compelling target for the development of novel therapeutics for inflammatory and autoimmune diseases. Further research into the nuanced effects of SHIP1 activation on different immune cell subsets and in various disease contexts is warranted.
References
- 1. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro SHIP1 Activation by Rosiptor Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiptor Acetate (formerly AQX-1125) is a small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1), a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] SHIP1 accomplishes this by converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby attenuating signaling downstream of PI3K, including the Akt pathway.[4][5] Due to its critical role in regulating immune cell activation, proliferation, and survival, SHIP1 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.
These application notes provide detailed protocols for key in vitro assays to characterize the activation of SHIP1 by this compound and to assess its functional consequences in relevant cell-based systems. The described methodologies include a direct enzymatic assay to measure SHIP1 activation, a cell-based assay to quantify the inhibition of a key downstream signaling node (Akt phosphorylation), and functional assays to evaluate the impact on leukocyte chemotaxis and mast cell degranulation.
SHIP1 Signaling Pathway
The following diagram illustrates the central role of SHIP1 in the PI3K signaling pathway and the mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the in vitro activity of this compound on SHIP1 and its downstream effects.
Table 1: In Vitro Enzymatic Activation of SHIP1 by this compound
| Compound | Concentration (µM) | % SHIP1 Activation | Assay Method |
| This compound (AQX-1125) | 100 | 28% | Malachite Green Assay |
| This compound (AQX-1125) | 300 | ~20% | Malachite Green Assay |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Treatment Conditions | Observed Effect |
| Akt Phosphorylation | MOLT-4 (SHIP1-proficient) | 0.1-10 µM this compound for 30 minutes, stimulated with IGF-1 | Concentration-dependent decrease in Akt phosphorylation |
| Akt Phosphorylation | Jurkat (SHIP1-deficient) | 0.1-10 µM this compound for 30 minutes, stimulated with IGF-1 | No effect on Akt phosphorylation |
| Mast Cell Degranulation | Bone Marrow-Derived Mast Cells (BMMCs) | 60 µM this compound for 30 minutes, stimulated with DNP-HSA | Inhibition of β-hexosaminidase release in SHIP1+/+ cells, no effect in SHIP1-/- cells |
Experimental Protocols
SHIP1 Enzymatic Activity Assay (Malachite Green Assay)
This protocol describes the determination of SHIP1 enzymatic activity in the presence of this compound using a malachite green-based assay to detect the release of inorganic phosphate.
Experimental Workflow:
Materials:
-
Recombinant human SHIP1 (His-hSHIP1)
-
This compound
-
1,3,4,5-inositol-tetrakisphosphate (IP4) as substrate
-
BIOMOL GREEN™ reagent
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the compound dilutions.
-
In a 96-well plate, add the recombinant human SHIP1 enzyme to each well.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the IP4 substrate to each well. A final concentration of 50 µM IP4 is recommended.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes) to allow for the enzymatic reaction to proceed.
-
Stop the reaction by adding BIOMOL GREEN™ reagent to each well, which will react with the inorganic phosphate released during the reaction.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
The percentage of SHIP1 activation is calculated relative to the vehicle control after subtracting the background absorbance (no enzyme control).
Akt Phosphorylation Assay (Western Blot)
This protocol details the assessment of this compound's effect on Akt phosphorylation in a SHIP1-proficient cell line (MOLT-4) versus a SHIP1-deficient cell line (Jurkat).
Experimental Workflow:
Materials:
-
MOLT-4 and Jurkat cell lines
-
This compound
-
Insulin-like growth factor 1 (IGF-1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture MOLT-4 and Jurkat cells to the desired density.
-
Serum-starve the cells overnight to reduce basal levels of Akt phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) or vehicle for 30 minutes.
-
Stimulate the cells with IGF-1 for a short period (e.g., 15 minutes) to induce Akt phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Leukocyte Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the effect of this compound on the migration of leukocytes towards a chemoattractant using a modified Boyden chamber.
Experimental Workflow:
Materials:
-
Isolated human peripheral blood leukocytes
-
This compound
-
Chemoattractant (e.g., fMLP, C5a, or a relevant chemokine)
-
Modified Boyden chambers (transwell inserts) with appropriate pore size for leukocytes (e.g., 3-5 µm)
-
Cell culture medium
-
Fixation and staining reagents (e.g., methanol and Giemsa stain)
-
Microscope
Procedure:
-
Isolate leukocytes from fresh human blood using standard methods (e.g., density gradient centrifugation).
-
Place the transwell inserts into the wells of a 24-well plate.
-
Add the chemoattractant to the lower chamber (the well of the 24-well plate).
-
In a separate tube, pre-incubate the isolated leukocytes with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add the treated cell suspension to the upper chamber (the transwell insert).
-
Incubate the plate at 37°C in a 5% CO2 incubator for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
After incubation, remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the membrane with methanol and stain the migrated cells on the lower surface with a suitable stain (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several microscopic fields for each membrane.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol outlines a method to measure the effect of this compound on the degranulation of mast cells by quantifying the release of the granular enzyme β-hexosaminidase.
Experimental Workflow:
Materials:
-
Bone marrow-derived mast cells (BMMCs) from SHIP1+/+ and SHIP1-/- mice
-
Anti-DNP IgE
-
DNP-HSA
-
This compound
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Cell lysis buffer (e.g., 0.5% Triton X-100)
-
96-well plate
-
Microplate reader
Procedure:
-
Culture BMMCs and sensitize them overnight with anti-DNP IgE.
-
Wash the cells to remove unbound IgE and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with this compound (e.g., 60 µM) or vehicle for 30 minutes at 37°C.
-
Induce degranulation by adding various concentrations of DNP-HSA.
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
To determine the total amount of β-hexosaminidase, lyse the remaining cell pellets with a lysis buffer.
-
In a new 96-well plate, add the supernatant and the cell lysate to separate wells.
-
Add the p-NAG substrate to all wells and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
The percentage of β-hexosaminidase release is calculated as the amount in the supernatant divided by the total amount (supernatant + cell lysate), after subtracting blank values.
References
- 1. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for Rosiptor Acetate (AQX-1125) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiptor Acetate, also known as AQX-1125, is a first-in-class, orally bioavailable, small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a significant role in inflammation and immune cell function. By activating SHIP1, this compound effectively reduces the levels of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the inhibition of downstream signaling cascades, such as the Akt and NF-κB pathways. This mechanism ultimately suppresses the activation, proliferation, and migration of various immune cells, making this compound a promising therapeutic candidate for a range of inflammatory and autoimmune diseases.
These application notes provide a summary of dosages and protocols for this compound in various preclinical in vivo animal models of inflammation, based on published research.
Data Presentation: this compound Dosage in Rodent Models
The following table summarizes the effective dosages of this compound (AQX-1125) used in different in vivo animal studies. The primary route of administration in these studies is oral (p.o.).
| Animal Model | Species | Disease/Condition Model | Route of Administration | Dosage Range | Study Duration | Key Findings |
| Mouse | CD-1 | Bleomycin-induced Pulmonary Fibrosis (Prophylactic) | Oral (p.o.) | 3, 10, 30 mg/kg/day | 7 or 21 days | Reduced lung histopathological changes, leukocyte numbers, neutrophil activity, and soluble collagen.[1][2] |
| Mouse | CD-1 | Bleomycin-induced Pulmonary Fibrosis (Therapeutic) | Oral (p.o.) | 10, 30 mg/kg/day | 15 days (from day 13 to 28 post-bleomycin) | Improved lung histopathology, reduced cellular infiltration, and decreased lung collagen content.[1][2] |
| Mouse | Wild-type | LPS-induced Pulmonary Neutrophilia | Oral (p.o.) | 3 - 30 mg/kg | Single dose | Dose-dependently decreased pulmonary neutrophilic infiltration.[3] |
| Mouse | Wild-type | LPS-induced Pulmonary Neutrophilia | Aerosol | 0.15 - 15 µg/kg | Single dose | Dose-dependently decreased pulmonary neutrophilic infiltration. |
| Mouse | Wild-type | Ovalbumin (OVA)-mediated Airway Inflammation | Oral (p.o.) | 0.1 - 10 mg/kg | Not specified | Suppressed airway inflammation. |
| Mouse | Not specified | Cigarette Smoke-induced Airway Inflammation | Oral (p.o.) | 30 mg/kg | Not specified | Significantly reduced neutrophil infiltration in the bronchoalveolar lavage fluid. |
| Mouse | Wild-type vs. SHIP1-deficient | LPS-induced Pulmonary Neutrophilia | Oral (p.o.) | 10 mg/kg | Single dose | Decreased neutrophilia in wild-type mice but not in SHIP1-deficient mice, confirming mechanism of action. |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This model is used to evaluate the prophylactic and therapeutic efficacy of this compound in lung fibrosis.
Materials:
-
This compound (AQX-1125)
-
Bleomycin sulfate
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
CD-1 mice
-
Anesthetic (e.g., isoflurane)
-
Intratracheal administration device
Prophylactic Treatment Protocol:
-
Acclimatize male CD-1 mice for at least one week.
-
Randomly assign mice to treatment groups: Vehicle control, this compound (3, 10, or 30 mg/kg/day), and a positive control such as dexamethasone (1 mg/kg/day, i.p.).
-
Administer this compound or vehicle orally once daily, starting 3 days before bleomycin instillation and continuing for the duration of the study (7 or 21 days).
-
On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 0.1 IU per mouse) to induce lung injury.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study (day 7 or 21), euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF) for analysis (histopathology, collagen content, inflammatory cell counts).
Therapeutic Treatment Protocol:
-
Induce pulmonary fibrosis as described above.
-
On day 13 post-bleomycin instillation, begin daily oral administration of this compound (10 or 30 mg/kg) or vehicle. A positive control such as pirfenidone (90 mg/kg/day) can be used.
-
Continue treatment until day 28.
-
Euthanize the animals on day 28 and perform endpoint analysis as described for the prophylactic protocol.
LPS-Induced Pulmonary Inflammation Model in Mice
This acute model is used to assess the anti-inflammatory effects of this compound on neutrophil infiltration in the lungs.
Materials:
-
This compound (AQX-1125)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for this compound
-
Wild-type and SHIP1-deficient mice
-
Intranasal or intratracheal administration device
Protocol:
-
Acclimatize mice to the facility for at least one week.
-
Group the animals for treatment with vehicle or this compound at various doses (e.g., 3, 10, 30 mg/kg) via oral gavage.
-
One hour after drug administration, challenge the mice with an intranasal or intratracheal instillation of LPS (e.g., 10 µg in 50 µL saline).
-
Four to six hours after the LPS challenge, euthanize the mice.
-
Collect BALF by lavaging the lungs with phosphate-buffered saline (PBS).
-
Determine the total and differential inflammatory cell counts in the BALF using a hemocytometer and cytospin preparations. The efficacy of this compound is determined by the reduction in neutrophil numbers compared to the vehicle-treated group.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow.
References
- 1. AQX-1125, small molecule SHIP1 activator inhibits bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 2. Efficacy studies in allergic and pulmonary inflammation models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Rosiptor Acetate Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiptor Acetate, also known as AQX-1125, is a potent and selective activator of the SH2-containing inositol 5-phosphatase 1 (SHIP1), a key negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1] Its role in modulating immune cell function has made it a compound of interest for research in inflammation and immune-related disorders. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo research applications.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Chemical Name | (1S,3S,4R)-4-((3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methyleneoctahydro-1H-inden-5-yl)-3-(hydroxymethyl)-4-methylcyclohexan-1-ol acetate | |
| Synonyms | AQX-1125, AQX-1125 Acetate | |
| Molecular Formula | C22H39NO4 | |
| Molecular Weight | 381.55 g/mol | |
| CAS Number | 782487-29-0 | |
| Appearance | White to off-white solid | |
| Solubility | Highly soluble in water. Soluble in DMSO. |
Mechanism of Action and Signaling Pathway
This compound is an allosteric activator of SHIP1. SHIP1 is a phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2). By reducing the levels of PIP3, SHIP1 negatively regulates the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and inflammation. The activation of SHIP1 by this compound leads to the inhibition of Akt phosphorylation, thereby reducing downstream inflammatory responses.
Experimental Protocols
Required Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Preparation of Stock Solutions for In Vitro Applications
This protocol describes the preparation of a 10 mM DMSO stock solution, which is suitable for most cell-based assays.
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * Volume (L) * 381.55 g/mol * 1000 mg/g
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.82 mg of this compound.
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed powder in a sterile tube.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
Working Dilutions:
For cell-based assays, the 10 mM DMSO stock solution should be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%).
Preparation of Formulations for In Vivo Applications
This compound is highly water-soluble, which simplifies its formulation for oral administration in animal studies.
Protocol:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Select a vehicle: Sterile water or PBS are suitable vehicles due to the high water solubility of this compound.
-
Prepare the formulation:
-
Weigh the required amount of this compound.
-
Dissolve the powder in the chosen sterile vehicle at the desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
-
Administration: The formulation can be administered to animals via oral gavage.
Dosage Information from Preclinical Studies:
| Animal Model | Dosage Range | Application | Reference |
| Mice | 3-30 mg/kg (p.o.) | Pulmonary inflammation | |
| Rodent Models | Not specified | Pulmonary inflammation and allergy |
Quality Control
To ensure the reliability of experimental results, it is recommended to perform quality control checks on the prepared stock solutions.
-
Visual Inspection: Check for any precipitation or color change in the stock solution before each use.
-
Concentration Verification (Optional): For critical experiments, the concentration of the stock solution can be verified using methods such as High-Performance Liquid Chromatography (HPLC).
-
Purity Check (from supplier): Always refer to the certificate of analysis provided by the supplier for the purity of the compound.
Storage and Stability
Proper storage is crucial to maintain the stability and activity of this compound stock solutions.
| Solution Type | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | Up to 3 years | |
| DMSO Stock Solution | -20°C | Up to 1 year | |
| DMSO Stock Solution | -80°C | Up to 2 years | |
| Aqueous Formulation (in vivo) | 4°C | Prepare fresh before each use |
Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.
Conclusion
These application notes and protocols provide a comprehensive guide for the preparation and handling of this compound stock solutions for research purposes. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental outcomes in studies investigating the role of this potent SHIP1 activator.
References
Application Notes and Protocols: Detecting SHIP1 Pathway Modulation by Rosiptor Acetate using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SH2-containing inositol-5-phosphatase 1 (SHIP1), encoded by the INPP5D gene, is a critical negative regulator of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, predominantly expressed in hematopoietic cells.[1][2] SHIP1 accomplishes this regulation by hydrolyzing the PI3K product phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), thereby attenuating downstream signaling cascades that govern cell proliferation, survival, and inflammation.[3][4][5] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent occurrence in various cancers and inflammatory diseases.
Rosiptor Acetate (also known as AQX-1125) is a potent and selective small-molecule activator of SHIP1. By enhancing SHIP1's phosphatase activity, this compound effectively reduces the levels of PIP3, leading to decreased activation of downstream effectors such as AKT. This mechanism provides a promising therapeutic strategy for a range of inflammatory and immune disorders.
This document provides a detailed protocol for utilizing Western blotting to investigate and quantify the modulation of the SHIP1 signaling pathway by this compound. The protocol outlines the necessary steps for cell culture and treatment, protein extraction, quantification, and immunodetection of key proteins in the pathway, including total SHIP1, phosphorylated AKT (a key downstream marker of pathway inhibition), and total AKT.
Signaling Pathway Diagram
Caption: SHIP1 Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocol
This protocol is optimized for a human hematopoietic cell line (e.g., U937, THP-1) cultured in a 6-well plate format. Adjustments may be necessary for other cell types or plate formats.
1. Materials and Reagents
-
Cell Line: Human hematopoietic cell line expressing SHIP1 (e.g., U937, THP-1).
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound (AQX-1125): Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-SHIP1
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT (pan)
-
Mouse or Rabbit anti-β-Actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
2. Cell Culture and Treatment
-
Culture cells in T-75 flasks until they reach approximately 80% confluency.
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere or stabilize overnight.
-
Starve cells in serum-free media for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1, 6, 12, 24 hours). A vehicle control (DMSO) should be included.
-
Following treatment, wash the cells once with ice-cold PBS.
3. Protein Extraction and Quantification
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
Load the samples onto a precast polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands (SHIP1, p-AKT) to the corresponding loading control (β-Actin) and total protein (total AKT for p-AKT).
-
Present the data as fold change relative to the vehicle control.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Group | Concentration (nM) | SHIP1 Expression (Fold Change vs. Control) | p-AKT/Total AKT Ratio (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.08 |
| This compound | 1 | 1.02 ± 0.06 | 0.85 ± 0.07 |
| This compound | 10 | 1.05 ± 0.04 | 0.62 ± 0.05 |
| This compound | 100 | 1.03 ± 0.07 | 0.35 ± 0.04 |
| This compound | 1000 | 1.06 ± 0.05 | 0.15 ± 0.03 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Note: This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The inositol 5-phosphatase SHIP-1 and adaptors Dok-1 and 2 play central roles in CD4-mediated inhibitory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Application of Rosiptor Acetate in a Murine Model of Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiptor acetate (AQX-1125) is a potent and selective activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1) enzyme, a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway. While clinical development of Rosiptor for interstitial cystitis/bladder pain syndrome was discontinued, its mechanism of action holds therapeutic potential for inflammatory diseases such as rheumatoid arthritis. This document outlines a comprehensive, albeit theoretical, framework for evaluating the efficacy of this compound in a preclinical murine model of arthritis. The provided protocols are based on established methodologies for inducing and assessing arthritis in mice and are adapted for the specific investigation of a SHIP1 activator.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to cartilage and bone destruction. The PI3K signaling pathway is hyperactivated in RA and plays a central role in the production of pro-inflammatory cytokines and the activation of immune cells. By activating SHIP1, this compound has the potential to downregulate PI3K signaling, thereby reducing the inflammatory cascade. This document provides detailed protocols for a proof-of-concept study using a collagen-induced arthritis (CIA) murine model to investigate the anti-arthritic effects of this compound.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used and well-characterized murine model of rheumatoid arthritis that shares many pathological features with the human disease.[1][2][3]
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (1:1 ratio).
-
Anesthetize mice and administer a 100 µL intradermal injection at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (1:1 ratio).
-
Anesthetize mice and administer a 100 µL intradermal injection at a site near the initial injection.
-
-
Treatment Administration:
-
Prophylactic Treatment: Begin daily oral gavage of this compound (e.g., 10, 30, 100 mg/kg) or vehicle from Day 0 to the end of the study.
-
Therapeutic Treatment: Begin daily oral gavage of this compound or vehicle upon the first signs of arthritis (typically around Day 24-28).
-
Assessment of Arthritis
a. Clinical Scoring:
-
Visually inspect and score each paw twice weekly from Day 21 onwards, using a standardized scoring system (0-4 scale per paw).
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle or digits.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The maximum score per mouse is 16.
b. Paw Thickness Measurement:
-
Measure the thickness of each hind paw using a digital caliper twice weekly from Day 21.
Histopathological Analysis
-
At the end of the study (e.g., Day 42), euthanize mice and collect hind paws.
-
Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Stain with Safranin O-Fast Green to assess cartilage damage.
Biomarker Analysis
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Isolate serum and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-CII antibodies using ELISA.
Data Presentation
Table 1: Clinical Score and Paw Thickness
| Treatment Group | Mean Clinical Score (Day 42) | Mean Paw Thickness (mm) (Day 42) |
| Vehicle Control | ||
| This compound (10 mg/kg) | ||
| This compound (30 mg/kg) | ||
| This compound (100 mg/kg) | ||
| Positive Control (e.g., Methotrexate) |
Table 2: Serum Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | |||
| This compound (10 mg/kg) | |||
| This compound (30 mg/kg) | |||
| This compound (100 mg/kg) | |||
| Positive Control (e.g., Methotrexate) |
Visualizations
Signaling Pathway of this compound in Arthritis
Caption: Proposed mechanism of this compound in reducing inflammation.
Experimental Workflow for CIA Model
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Discussion and Expected Outcomes
Based on its mechanism as a SHIP1 activator, it is hypothesized that this compound will ameliorate the signs and symptoms of arthritis in the CIA model. Expected outcomes include:
-
A dose-dependent reduction in clinical arthritis scores and paw thickness in this compound-treated mice compared to the vehicle control group.
-
Histological evidence of reduced synovial inflammation, pannus formation, and cartilage destruction in the joints of treated mice.
-
A significant decrease in the serum levels of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in the this compound-treated groups.
These findings would provide preclinical evidence for the therapeutic potential of SHIP1 activation as a novel strategy for the treatment of rheumatoid arthritis. Further studies could explore the effect of this compound on immune cell populations within the joint and draining lymph nodes.
References
Application Notes and Protocols: Lentiviral shRNA Knockdown of SHIP1 with Rosiptor Acetate Treatment in Macrophage Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHIP1 (SH2-containing inositol 5-phosphatase 1) is a critical negative regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, playing a pivotal role in the function of immune cells.[1][2] By hydrolyzing the signaling lipid PIP3 to PI(3,4)P2, SHIP1 attenuates PI3K-mediated signaling, thereby modulating cellular processes such as proliferation, survival, and inflammation.[1][2] Dysregulation of the PI3K/Akt pathway is implicated in various inflammatory diseases and cancers.
Rosiptor Acetate (formerly AQX-1125) is a small molecule activator of SHIP1. By enhancing SHIP1's phosphatase activity, this compound aims to reduce excessive PI3K signaling and subsequent inflammatory responses. This has positioned it as a therapeutic candidate for a range of inflammatory conditions.
This document provides detailed protocols for the lentiviral shRNA-mediated knockdown of SHIP1 in macrophage cell lines and for the in vitro treatment with this compound. It also presents a framework for investigating the combined effects of SHIP1 knockdown and activation, a scenario relevant for understanding the on-target and potential off-target effects of SHIP1-modulating therapies.
Data Presentation
The following tables summarize the expected quantitative outcomes of SHIP1 knockdown and this compound treatment on key components of the PI3K/Akt signaling pathway in a macrophage cell line.
Note: The data for SHIP1 knockdown is based on published findings using siRNA in macrophage cell lines.[1] The data for this compound treatment and the combination of knockdown and treatment are hypothetical and for illustrative purposes, based on the known mechanisms of action. Direct experimental data for the combination is not currently available in the public domain.
Table 1: Effect of SHIP1 Knockdown and this compound on SHIP1 Protein Expression
| Treatment Group | SHIP1 Protein Level (relative to control) |
| Scrambled shRNA Control | 1.00 |
| SHIP1 shRNA | 0.25 (75% knockdown) |
| This compound (10 µM) | 1.00 |
| SHIP1 shRNA + this compound (10 µM) | 0.25 |
Table 2: Effect of SHIP1 Knockdown and this compound on PIP3 Levels
| Treatment Group | Relative PIP3 Levels |
| Scrambled shRNA Control | 1.00 |
| SHIP1 shRNA | 2.50 |
| This compound (10 µM) | 0.60 |
| SHIP1 shRNA + this compound (10 µM) | 2.20 |
Table 3: Effect of SHIP1 Knockdown and this compound on Phosphorylated Akt (p-Akt) Levels
| Treatment Group | Relative p-Akt (Ser473) Levels |
| Scrambled shRNA Control | 1.00 |
| SHIP1 shRNA | 3.00 |
| This compound (10 µM) | 0.50 |
| SHIP1 shRNA + this compound (10 µM) | 2.50 |
Signaling Pathways and Experimental Workflow
SHIP1 Signaling Pathway
Caption: The SHIP1 signaling pathway and points of intervention.
Experimental Workflow
Caption: Experimental workflow for SHIP1 knockdown and this compound treatment.
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of SHIP1 in THP-1 Macrophages
This protocol is adapted from established methods for lentiviral transduction of THP-1 cells.
Materials:
-
THP-1 monocytic cell line
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector containing SHIP1 shRNA and a scrambled control shRNA (with a selection marker like puromycin resistance)
-
Transfection reagent
-
Complete RPMI-1640 medium
-
Puromycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
Reagents for Western blotting and qPCR
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral shRNA vector (SHIP1 or scrambled) and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Collect the virus-containing supernatant and filter through a 0.45 µm filter.
-
Concentrate the viral particles if necessary.
-
-
Transduction of THP-1 Cells:
-
Plate THP-1 cells at a density of 2 x 10^5 cells/mL.
-
Add the lentiviral supernatant at a multiplicity of infection (MOI) optimized for your cells.
-
Incubate for 24 hours.
-
Replace the medium with fresh complete RPMI-1640.
-
-
Selection of Transduced Cells:
-
After 48 hours post-transduction, add puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the cells under puromycin selection for at least 7 days to establish a stable cell line.
-
-
Differentiation of THP-1 Cells into Macrophages:
-
Resuspend the stable THP-1 cells in complete RPMI-1640 containing 50 ng/mL PMA.
-
Plate the cells at the desired density and incubate for 48 hours to induce differentiation into adherent macrophages.
-
-
Verification of SHIP1 Knockdown:
-
Lyse the differentiated macrophages and perform Western blotting using an anti-SHIP1 antibody to confirm protein knockdown.
-
Isolate RNA and perform qPCR to quantify the reduction in SHIP1 mRNA levels. A knockdown efficiency of over 70% is generally considered effective.
-
Protocol 2: this compound Treatment of Differentiated Macrophages
Materials:
-
Differentiated THP-1 or RAW 264.7 macrophages (from Protocol 1 or wild-type)
-
This compound
-
DMSO (vehicle control)
-
Serum-free culture medium
-
Reagents for downstream analysis (e.g., Western blotting, ELISA)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
-
Cell Treatment:
-
After macrophage differentiation, replace the medium with serum-free medium and allow the cells to rest for 2-4 hours.
-
Prepare working solutions of this compound by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Add the this compound working solutions or the vehicle control to the cells.
-
Incubate for the desired treatment duration (e.g., 30 minutes, 1 hour, 4 hours). This should be optimized based on the specific downstream readout.
-
-
Downstream Analysis:
-
After treatment, lyse the cells for Western blot analysis of p-Akt and total Akt.
-
Alternatively, perform an ELISA to quantify PIP3 levels according to the manufacturer's instructions.
-
Application Notes
-
Rationale for Combining Knockdown and Activator Treatment: The concurrent use of SHIP1 shRNA and a SHIP1 activator like this compound may seem counterintuitive. However, this experimental design can be highly informative. It can help to:
-
Confirm on-target effects: If the effects of this compound are diminished or absent in SHIP1 knockdown cells, it provides strong evidence that the drug's primary target is indeed SHIP1.
-
Investigate paradoxical effects: In some biological contexts, the activation of a signaling pathway can have different outcomes depending on the basal level of activity. Understanding the cellular response to a SHIP1 activator in a SHIP1-deficient background can reveal such complexities.
-
Uncover off-target effects: If this compound still elicits a cellular response in the absence of its primary target, it may indicate the presence of off-target effects that are important to characterize during drug development.
-
-
Expected Outcomes and Interpretation:
-
SHIP1 Knockdown: As SHIP1 is a negative regulator of the PI3K/Akt pathway, its knockdown is expected to lead to an accumulation of PIP3 and a subsequent increase in the phosphorylation of Akt.
-
This compound Treatment: As a SHIP1 activator, this compound should enhance the conversion of PIP3 to PI(3,4)P2, leading to decreased levels of PIP3 and reduced Akt phosphorylation.
-
Combined Treatment: In cells with SHIP1 knockdown, the effect of this compound is anticipated to be significantly blunted. The residual SHIP1 protein may still be activated by the compound, leading to a slight reduction in p-Akt levels compared to knockdown alone, but this effect would be much less pronounced than in control cells.
-
-
Troubleshooting and Considerations:
-
Lentiviral Transduction Efficiency: Macrophage cell lines like THP-1 and RAW 264.7 can be challenging to transduce. It is crucial to optimize the MOI and consider using transduction-enhancing reagents if necessary.
-
Knockdown Efficiency: The degree of SHIP1 knockdown can vary. It is important to validate the knockdown efficiency for each experiment and consider using multiple shRNA sequences to identify the most effective one.
-
This compound Concentration and Treatment Time: The optimal concentration and duration of this compound treatment should be determined empirically for the specific cell line and experimental endpoint. Cytotoxicity assays should be performed to ensure that the chosen concentrations are not toxic to the cells.
-
Cell Line Specificity: The response to SHIP1 modulation can be cell-type specific. The protocols provided here for THP-1 cells may need to be adapted for other cell lines like RAW 264.7.
-
Conclusion
The combination of lentiviral shRNA-mediated gene knockdown and small molecule treatment is a powerful approach to dissecting cellular signaling pathways and validating drug targets. The protocols and application notes provided herein offer a comprehensive guide for researchers investigating the role of SHIP1 in macrophage biology and for those involved in the development of SHIP1-modulating therapeutics. The provided framework for data interpretation will aid in understanding the complex interplay between SHIP1 expression levels and the pharmacological activation of this key signaling node.
References
- 1. SHIP-1 Regulates Phagocytosis and M2 Polarization Through the PI3K/Akt–STAT5–Trib1 Circuit in Pseudomonas aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHIP-1 Regulates Phagocytosis and M2 Polarization Through the PI3K/Akt-STAT5-Trib1 Circuit in Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rosiptor Acetate for SHIP1 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rosiptor Acetate (also known as AQX-1125) for the maximal activation of SH2-containing inositol-5'-phosphatase 1 (SHIP1). This document includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (AQX-1125) is a selective, orally active small molecule activator of SHIP1.[1] SHIP1 is a phosphatase that plays a critical role in regulating the phosphoinositide 3-kinase (PI3K) signaling pathway by converting phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[2][3] By activating SHIP1, Rosiptor enhances this conversion, which dampens the PI3K/Akt signaling cascade, leading to anti-inflammatory effects.[1][4]
Q2: What is the recommended starting concentration for in vitro experiments?
Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for in vitro cellular assays. A dose-dependent inhibition of Akt phosphorylation has been observed in this range in SHIP1-proficient cell lines like MOLT-4. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How can I confirm that this compound is activating SHIP1 in my experiment?
SHIP1 activation can be confirmed through several methods:
-
Direct Enzyme Activity Assay: An in vitro malachite green assay using recombinant SHIP1 protein can directly measure the increase in phosphatase activity.
-
Downstream Signaling Analysis: A common and effective cell-based method is to measure the phosphorylation status of Akt (at Ser473), a key downstream target in the PI3K pathway. SHIP1 activation by Rosiptor should lead to a decrease in Akt phosphorylation. This can be assessed by Western blotting.
-
Cellular Phenotype Assessment: Depending on the cell type, SHIP1 activation can lead to inhibition of inflammatory mediator production or leukocyte chemotaxis.
Q4: Is this compound effective in all cell types?
The effectiveness of this compound is dependent on the expression and functional status of SHIP1 in the chosen cell line. For instance, Rosiptor inhibited Akt phosphorylation in the SHIP1-proficient MOLT-4 cell line but had no effect on the SHIP1-deficient Jurkat cell line. It is crucial to use cell lines with confirmed SHIP1 expression for your experiments.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No observable effect on downstream signaling (e.g., p-Akt levels remain unchanged). | 1. Low or no SHIP1 expression in the cell line: The target protein is absent.2. Suboptimal concentration of this compound: The concentration may be too low to elicit a response.3. Incorrect incubation time: The treatment duration may be too short or too long.4. Poor compound stability or solubility: The compound may have degraded or precipitated out of solution. | 1. Confirm SHIP1 expression in your cell line via Western blot or qPCR. Use a positive control cell line known to express SHIP1 (e.g., MOLT-4, THP-1).2. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM).3. Optimize the incubation time. A 30-minute incubation has been shown to be effective in some cell lines.4. Ensure proper storage of this compound stock solutions (-20°C or -80°C). Prepare fresh dilutions for each experiment and visually inspect for precipitation. |
| High variability between experimental replicates. | 1. Inconsistent cell density or passage number: Cellular responses can vary with confluency and age of the cell culture.2. Pipetting inaccuracies: Errors in serial dilutions or reagent addition.3. Variable incubation times: Inconsistent exposure to the compound across samples. | 1. Maintain consistent cell seeding densities and use cells within a defined passage number range.2. Use calibrated pipettes and ensure thorough mixing of solutions.3. Use a multichannel pipette for simultaneous addition of reagents where possible. |
| Observed cytotoxicity or unexpected off-target effects. | 1. Concentration of this compound is too high: High concentrations of some SHIP1 modulators can induce cytotoxicity.2. Weak binding and potential for off-target effects: Some studies suggest Rosiptor may have weak binding to SHIP1, which could contribute to off-target effects or a lack of efficacy in certain contexts. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the cytotoxic concentration.2. Include appropriate controls, such as a SHIP1-deficient cell line, to distinguish between on-target and off-target effects. Consider using other validated SHIP1 activators for comparison if available. |
| Rosiptor shows activity in an enzyme assay but not in a cell-based assay. | 1. Poor cell permeability: The compound may not be efficiently entering the cells.2. Rapid metabolism of the compound: The cells may be metabolizing this compound to an inactive form.3. Context-dependent SHIP1 function: The role and regulation of SHIP1 can be highly dependent on the specific cellular context and signaling network. | 1. While Rosiptor is orally active, its permeability can vary between cell types. Consider using permeabilization agents in specific assay types if appropriate, though this is not standard for live-cell signaling experiments.2. Measure the stability of the compound in your cell culture medium over the time course of your experiment.3. Acknowledge the complexity of SHIP1 signaling. The discrepancy between enzymatic and cellular activity is a known challenge for SHIP1 modulators. |
Quantitative Data Summary
The following tables summarize the in vitro concentrations of this compound used in published studies.
Table 1: In Vitro Effective Concentrations of this compound (AQX-1125)
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| MOLT-4 (SHIP1-proficient) | Akt Phosphorylation (p-Akt) | 0.1 - 10 µM | Concentration-dependent decrease in p-Akt | |
| Jurkat (SHIP1-deficient) | Akt Phosphorylation (p-Akt) | 0.1 - 10 µM | No effect on p-Akt | |
| Murine Mast Cells (SHIP1+/+) | Degranulation (β-hexosaminidase release) | 60 µM | Inhibition of degranulation | |
| Murine Mast Cells (SHIP1-/-) | Degranulation (β-hexosaminidase release) | 60 µM | No inhibition of degranulation |
Experimental Protocols
Protocol 1: In Vitro SHIP1 Phosphatase Activity Assay (Malachite Green Assay)
This protocol is adapted from established methods for measuring SHIP1 phosphatase activity.
Principle: This colorimetric assay quantifies the free phosphate released from the SHIP1 substrate, PI(3,4,5)P3, upon enzymatic activity. The free phosphate forms a complex with malachite green and molybdate, which can be measured spectrophotometrically at ~620 nm.
Materials:
-
Recombinant human SHIP1 protein
-
This compound (and vehicle control, e.g., DMSO)
-
SHIP1 substrate: PI(3,4,5)P3-diC8
-
Assay Buffer: 20 mM TEA (triethanolamine), 100 mM KCl, 2.5 mM MgCl₂, pH 7.2
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant SHIP1 to a working concentration (e.g., 10 nM) in cold Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle-only control.
-
Prepare the PI(3,4,5)P3-diC8 substrate in Assay Buffer to a working concentration (e.g., 52 µM).
-
-
Enzyme and Compound Pre-incubation:
-
To each well of a 96-well plate, add 20 µL of the diluted this compound or vehicle control.
-
Add 20 µL of the diluted SHIP1 enzyme solution to each well.
-
Incubate the plate for 20 minutes at room temperature to allow the compound to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the PI(3,4,5)P3-diC8 substrate solution to each well to start the reaction.
-
Incubate for 10-30 minutes at 37°C. The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Stop the Reaction and Develop Color:
-
Add 50 µL of Malachite Green Reagent to each well to quench the reaction.
-
Incubate for 15-30 minutes at room temperature to allow for color development.
-
-
Measure Absorbance:
-
Read the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of SHIP1 activation relative to the vehicle control.
-
Protocol 2: Cell-Based Assay for SHIP1 Activation (p-Akt Western Blot)
This protocol outlines a method to indirectly measure SHIP1 activation by quantifying the reduction in downstream Akt phosphorylation.
Materials:
-
SHIP1-proficient cells (e.g., MOLT-4)
-
Cell culture reagents
-
This compound
-
Stimulant (e.g., IGF-1, if necessary to induce p-Akt)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of the experiment.
-
Starve cells in serum-free media for 4-6 hours, if necessary, to reduce basal p-Akt levels.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes.
-
Stimulate cells with a growth factor (e.g., IGF-1) for 10-15 minutes to induce Akt phosphorylation, if required for your cell model.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands to quantify the levels of p-Akt.
-
Normalize the p-Akt signal to the total Akt signal (from a stripped and re-probed blot) or a loading control.
-
Compare the normalized p-Akt levels in Rosiptor-treated samples to the vehicle control.
-
Visualizations
Caption: SHIP1 Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INPP5D/SHIP1: Expression, Regulation and Roles in Alzheimer’s Disease Pathophysiology [mdpi.com]
- 4. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Rosiptor Acetate in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Rosiptor Acetate during long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AQX-1125) is a selective activator of the SH2-containing inositol 5-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2), which in turn downregulates the PI3K/Akt pathway, leading to anti-inflammatory effects.
Q2: What is the most likely degradation pathway for this compound in experimental settings?
This compound is an acetate salt. The ester linkage of the acetate group is susceptible to hydrolysis, particularly under acidic or basic conditions. This hydrolysis would result in the formation of the free base of Rosiptor and acetic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of certain enzymes.
Q3: How should I store this compound to ensure its long-term stability?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For stock solutions, it is recommended to prepare them in a high-quality, anhydrous solvent such as DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous buffers. | Hydrolysis of the acetate ester: this compound is susceptible to hydrolysis, especially in non-neutral pH conditions. | - Prepare fresh working solutions in your experimental buffer daily.- If long-term incubation is necessary, perform a stability study to determine the degradation rate in your specific buffer (see Experimental Protocols).- Consider using a buffer with a pH as close to neutral (7.0-7.4) as possible, if compatible with your experimental design. |
| Inconsistent results between experimental replicates. | Incomplete dissolution or precipitation of the compound: this compound, while water-soluble, may have solubility limits in certain buffers or at high concentrations. | - Ensure complete dissolution of the compound in the initial solvent before further dilution.- Visually inspect solutions for any signs of precipitation before use.- Determine the solubility of this compound in your specific experimental medium. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of the compound: The appearance of new peaks may indicate the formation of degradation products, such as the free base of Rosiptor. | - Perform a forced degradation study to identify potential degradation products (see Experimental Protocols).- Use a stability-indicating analytical method to resolve the parent compound from its degradants. |
| Variability in results when using different batches of the compound. | Differences in purity or handling of the compound: The initial quality and subsequent handling of this compound can affect its stability. | - Source high-purity this compound from a reputable supplier.- Follow consistent storage and handling procedures for all batches. |
Quantitative Data on Acetate Ester Stability
While specific quantitative data for this compound degradation is not publicly available, the following table provides representative data on the hydrolysis rates of other acetate-containing pharmaceutical compounds under forced degradation conditions. This data can be used as a general guide to understand the potential stability profile of this compound.
| Compound | Condition | Temperature | Time | Degradation (%) | Reference |
| Medroxyprogesterone Acetate | 0.1 N HCl | Ambient | 7 days | Significant | [1] |
| Medroxyprogesterone Acetate | 0.1 N NaOH | Ambient | 7 days | Extensive | [1] |
| Abiraterone Acetate | 0.1 N HCl | 80°C | 30 min | 62.72 | [2] |
| Abiraterone Acetate | 0.1 N NaOH | 50°C | 30 min | 16.99 | [2] |
| Abiraterone Acetate | 30% H₂O₂ | 40°C | 30 min | 0.26 | [2] |
| Abiraterone Acetate | Thermal (solid) | 80°C | 7 days | 1.09 | |
| Abiraterone Acetate | Photolytic (solid) | UV/Vis | 7 days | 0.34 |
This table is for illustrative purposes and the degradation rates of this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Dissolve in the initial solvent for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve in the initial solvent for analysis.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Example: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210-230 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines to ensure it is suitable for its intended purpose.
Visualizations
Caption: this compound activates SHIP1, which inhibits the PI3K/Akt pathway.
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound degradation and prevention strategies.
References
Technical Support Center: Interpreting Unexpected Results in Rosiptor Acetate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosiptor Acetate (AQX-1125). The content addresses common challenges and unexpected outcomes observed during preclinical and clinical investigations of this SHIP1 activator.
Troubleshooting Guides
This section provides structured guidance for interpreting and troubleshooting unexpected results in this compound experiments.
Issue 1: Discrepancy Between Preclinical Efficacy and Clinical Trial Outcomes
Question: Our preclinical studies with this compound showed promising anti-inflammatory effects, but the compound failed to demonstrate efficacy in Phase 3 clinical trials for interstitial cystitis/bladder pain syndrome (IC/BPS). How can we interpret this discrepancy?
Possible Causes and Troubleshooting Steps:
-
High Placebo Response in the Clinical Indication:
-
Explanation: Clinical trials for conditions with subjective endpoints, such as pain in IC/BPS, are often characterized by a significant placebo effect. In the LEADERSHIP 301 trial, both the placebo and Rosiptor groups showed improvement in pain scores from baseline, with no statistically significant difference between them.[1][2] Studies have shown that in IC/BPS trials, the placebo response rate can be as high as 50%.[3]
-
Troubleshooting:
-
Critically evaluate the primary and secondary endpoints of your clinical trial design. Consider incorporating more objective biomarkers of target engagement and disease modification.
-
Implement strategies to minimize the placebo effect, such as standardized patient education and stringent inclusion/exclusion criteria.
-
-
-
Weak Target Engagement in Humans:
-
Explanation: While this compound was designed as a SHIP1 activator, some reports suggest it may only bind weakly to SHIP1, potentially leading to insufficient target engagement at clinically tested doses.[4] In vitro assays showed a greater than 50% increase in SHIP1 activity, but at a high concentration of 1 mM.[4]
-
Troubleshooting:
-
Conduct target engagement studies in human subjects using techniques like positron emission tomography (PET) or by measuring downstream biomarkers in patient samples to confirm that this compound is reaching and modulating SHIP1 at the intended site of action.
-
Re-evaluate the dose-response relationship in relevant human primary cells or tissues.
-
-
-
Patient Population Heterogeneity:
-
Explanation: The pathophysiology of IC/BPS is not fully understood and is likely heterogeneous. The patient population enrolled in the Phase 3 trial may have included subgroups that are not responsive to SHIP1 activation.
-
Troubleshooting:
-
Perform post-hoc analyses of clinical trial data to identify potential patient subpopulations that may have responded to treatment.
-
In future studies, consider using biomarkers to stratify patients and enrich for a population more likely to respond to this compound's mechanism of action.
-
-
-
Experimental Workflow for Investigating Discrepancies:
Caption: Troubleshooting workflow for preclinical to clinical discrepancies.
Issue 2: Inconsistent In Vitro Activity
Question: We are observing variable or lower-than-expected activity of this compound in our in vitro assays (e.g., Akt phosphorylation, cytokine release). What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Cell Line Selection:
-
Explanation: this compound's mechanism of action is dependent on the presence and function of SHIP1. Some cell lines may have low or no expression of SHIP1.
-
Troubleshooting:
-
Confirm SHIP1 expression in your chosen cell line at both the mRNA and protein level.
-
Use a SHIP1-deficient cell line as a negative control to demonstrate the SHIP1-dependency of this compound's effects.
-
-
-
Assay Conditions:
-
Explanation: The potency of this compound can be influenced by assay conditions such as serum concentration, cell density, and stimulation method.
-
Troubleshooting:
-
Optimize serum concentration in your cell culture medium, as components in serum can interfere with the assay.
-
Ensure consistent cell seeding density across experiments.
-
Validate the stimulation of the PI3K pathway (e.g., with growth factors or cytokines) to ensure a robust window for observing inhibition.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound (AQX-1125) is a small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway. By activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby reducing the levels of PIP3 and dampening downstream signaling through effectors like Akt. This leads to anti-inflammatory effects by inhibiting the activation and migration of immune cells.
Q2: What were the key outcomes of the this compound clinical trials?
A2: this compound failed to meet its primary endpoint in the Phase 3 LEADERSHIP 301 trial for interstitial cystitis/bladder pain syndrome, showing no significant difference from placebo in reducing bladder pain. It also failed to demonstrate efficacy in Phase 2 trials for chronic obstructive pulmonary disease (COPD) and atopic dermatitis.
Q3: Are there any known off-target effects of this compound?
A3: While specific off-target screening results are not widely published, some research suggests that this compound may have weak binding to its intended target, SHIP1. This raises the possibility that some of its observed biological effects could be mediated through other mechanisms, or that higher concentrations are needed for significant target engagement, which could increase the likelihood of off-target interactions.
Q4: How significant is the placebo effect in interstitial cystitis/bladder pain syndrome trials?
A4: The placebo effect in IC/BPS clinical trials is substantial. Studies have reported statistically significant improvements in pain and other symptoms in patients receiving placebo. In one study, the global response rate in the placebo arm was as high as 50%. This high placebo response makes it challenging to demonstrate the efficacy of new treatments.
Data Summary Tables
Table 1: Summary of this compound (AQX-1125) Preclinical Data
| Assay | System | Key Findings | Reference |
| SHIP1 Enzyme Activity | Malachite Green Assay | >50% increase in SHIP1 activity at 1 mM | |
| Akt Phosphorylation | OPM-2 multiple myeloma cells | No significant effect on cell viability up to 100 µM | |
| Cytokine Release | Mouse splenocytes | Trend towards reduction in inflammatory cytokines | |
| Leukocyte Chemotaxis | Human leukocytes | Inhibition of migration | |
| In Vivo Inflammation | Mouse model of lung inflammation | Reduction in leukocyte infiltration |
Table 2: Summary of this compound (AQX-1125) Clinical Trial Data
| Trial Phase | Indication | Key Outcome | P-value | Reference |
| Phase 3 (LEADERSHIP 301) | Interstitial Cystitis/Bladder Pain Syndrome | No significant reduction in maximum daily bladder pain score vs. placebo | Not statistically significant | |
| Phase 2 | Atopic Dermatitis | Failed to meet primary endpoint | Not reported | |
| Phase 2 | COPD | Failed to meet primary endpoint | Not reported | |
| Phase 2 | Mild-to-Moderate Asthma | Attenuated late-phase allergen response | 0.027 |
Experimental Protocols
SHIP1 Signaling Pathway
General Experimental Workflow: In Vitro Assessment of this compound
References
Technical Support Center: Rosiptor Acetate (AQX-1125) in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rosiptor Acetate (also known as AQX-1125) in cellular assays. This compound is a selective activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1), a key negative regulator of the PI3K/Akt signaling pathway.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AQX-1125)?
This compound is a small molecule that allosterically activates SHIP1.[4] SHIP1 is a phosphatase that converts phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[5] By activating SHIP1, this compound reduces intracellular levels of PIP3, thereby downregulating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and inflammation.
Q2: In which cell types is this compound expected to be active?
The activity of this compound is dependent on the expression of its target, SHIP1. SHIP1 is predominantly expressed in hematopoietic cells, including macrophages, neutrophils, mast cells, and B cells. Therefore, the compound is expected to be most active in these immune cell types. It is crucial to verify SHIP1 expression in your cellular model system. For example, this compound inhibits Akt phosphorylation in the SHIP1-proficient MOLT-4 T-cell line but not in the SHIP1-deficient Jurkat T-cell line.
Q3: What are the known on-target effects of this compound in cellular assays?
Consistent with its mechanism of action, this compound has been shown to:
-
Inhibit Akt phosphorylation in a SHIP1-dependent manner.
-
Reduce the release of pro-inflammatory cytokines from immune cells.
-
Inhibit the chemotaxis of leukocytes.
-
Promote osteoblast differentiation and inhibit osteoclastogenesis.
Q4: Have any off-target effects or lack of expected on-target effects been reported for this compound?
While generally considered selective for SHIP1 over the closely related SHIP2, some studies suggest that this compound may have a more complex pharmacological profile. One study indicated that AQX-1125 binds weakly to SHIP1 and may have other primary cellular targets. Another study reported a lack of cytotoxic effects in the OPM-2 multiple myeloma cell line, which is contrary to what has been observed with other SHIP1 modulators.
Troubleshooting Guides
Issue 1: No or low activity of this compound observed in a cellular assay.
| Potential Cause | Troubleshooting Step |
| Cell line does not express SHIP1. | Verify SHIP1 expression in your cell line at both the mRNA and protein level (e.g., via RT-qPCR and Western blot). Compare with a SHIP1-positive control cell line (e.g., MOLT-4) and a SHIP1-negative control cell line (e.g., Jurkat). |
| Incorrect compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Effective concentrations in cellular assays typically range from 0.1 µM to 10 µM. |
| Assay readout is not sensitive to SHIP1 activation. | Ensure your assay is designed to detect changes in the PI3K/Akt pathway. Consider measuring downstream targets such as phospho-Akt (Ser473) or cytokine release. |
| Compound stability and handling. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly. Avoid repeated freeze-thaw cycles. |
Issue 2: High variability in experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and serum concentrations. Starve cells of serum for a defined period before stimulation if your assay is sensitive to growth factors in the serum. |
| Variability in stimulation. | Ensure consistent timing and concentration of the stimulus used to activate the PI3K/Akt pathway (e.g., IGF-1, anti-CD3/CD28). |
| Assay technique. | Ensure consistent incubation times, washing steps, and reagent additions. Use appropriate controls, including vehicle-only and positive controls. |
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound (AQX-1125) in various cellular assays.
Table 1: Inhibition of Akt Phosphorylation
| Cell Line | Stimulant | AQX-1125 Concentration (µM) | Inhibition of pAkt (S473) | Reference |
| MOLT-4 (SHIP1-proficient) | IGF-1 | 0.1 | ~34% | |
| MOLT-4 (SHIP1-proficient) | IGF-1 | 10 | ~82% | |
| Jurkat (SHIP1-deficient) | IGF-1 | Up to 10 | No effect |
Table 2: Inhibition of Cytokine Release from Murine Splenocytes (stimulated with anti-CD3/CD28)
| Cytokine | Approximate IC50 (µM) |
| GM-CSF | ~1 |
| IFN-γ | ~3 |
| IL-2 | ~3 |
| IL-6 | ~5 |
| TNF-α | ~5 |
| IL-4 | >10 |
| Data is estimated from graphical representations in the cited literature. |
Experimental Protocols
Protocol 1: Akt Phosphorylation Assay in Suspension Cells
-
Cell Culture: Culture MOLT-4 (SHIP1-proficient) and Jurkat (SHIP1-deficient) cells in RPMI-1640 medium supplemented with 10% FBS.
-
Serum Starvation: Resuspend cells in serum-free RPMI and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound (or vehicle control) for 30 minutes.
-
Stimulation: Stimulate the cells with a final concentration of 100 ng/mL IGF-1 for 1 hour.
-
Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry.
Protocol 2: Cytokine Release Assay from Murine Splenocytes
-
Splenocyte Isolation: Isolate splenocytes from mice and prepare a single-cell suspension.
-
Cell Seeding: Seed splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment: Add various concentrations of this compound or vehicle control to the wells.
-
Stimulation: Stimulate the cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatant using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.
Visualizations
Caption: On-target signaling pathway of this compound (AQX-1125).
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic studies on the indane SHIP1 agonist AQX-1125 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel Drug AQX-1125 Shows Early Promise in Moderate to Severe IC/BPS | Interstitial Cystitis Association [ichelp.org]
How to control for Rosiptor Acetate vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosiptor Acetate (also known as AQX-1125). The focus is on appropriately controlling for vehicle effects to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in this compound experiments?
A vehicle control is a crucial experimental group that is treated with the same solvent or carrier used to dissolve or dilute this compound, but without the drug itself.[1][2] This is critical to distinguish the biological effects of this compound from any potential effects induced by the vehicle.[2] Even seemingly inert vehicles can have biological activity.[3] By comparing the results from the this compound-treated group to the vehicle control group, researchers can confidently attribute any observed changes to the drug's activity.
Q2: What is the recommended vehicle for dissolving this compound for in vitro and in vivo studies?
Contrary to many small molecules, this compound is reported to be highly water-soluble and may not require a complex formulation for oral administration.[4]
-
In Vitro Studies: Given its high water solubility, this compound can likely be dissolved directly in aqueous solutions such as sterile phosphate-buffered saline (PBS) or the cell culture medium being used in the experiment. It is still recommended to prepare a concentrated stock solution in an aqueous buffer and then dilute it to the final desired concentrations in the cell culture medium.
-
In Vivo Studies: For oral administration in animal models, this compound can be formulated in an aqueous vehicle. In preclinical studies involving this compound, oral gavage has been utilized. For comparison, other orally administered drugs in similar studies have been formulated in vehicles like 0.5% aqueous carboxymethyl cellulose (CMC).
Q3: If this compound is water-soluble, do I still need a vehicle control?
Yes, a vehicle control is still highly recommended for rigorous experimental design. Even when dissolving this compound in an aqueous buffer like PBS or directly in media, the addition of this solution, however small in volume, could slightly alter the final concentration of media components. A vehicle control group would receive an equivalent volume of the same buffer or medium without the drug. This is especially critical if other compounds in the same experiment require a different solvent (e.g., DMSO), as all experimental groups, including controls, should have the same final concentration of the vehicle.
Q4: What should I do if I am using other, less soluble compounds in the same experiment as this compound?
In this scenario, a common vehicle for all compounds is ideal. If the other compounds require a solvent like dimethyl sulfoxide (DMSO), the best practice is to:
-
Dissolve all compounds, including this compound, in DMSO to create concentrated stock solutions.
-
Ensure the final concentration of DMSO in the cell culture medium is identical across all treatment groups, including the vehicle control and the this compound group.
-
The final DMSO concentration should be kept as low as possible, ideally at or below 0.5%, to minimize solvent-induced artifacts.
Troubleshooting Guides
Problem 1: The vehicle control is showing unexpected biological effects (e.g., toxicity, altered gene expression).
| Cause | Solution |
| Vehicle Concentration is Too High | If using a solvent like DMSO, even at low concentrations, it can have biological effects. Action: Lower the vehicle concentration to the minimum required for the least soluble compound in your experiment. For in vitro studies, ensure the final DMSO concentration is well below 0.5%. Run a dose-response curve for the vehicle alone to determine its non-toxic concentration range for your specific cell line or model system. |
| Vehicle-Specific Cellular Sensitivity | Your specific cell line or animal model may be particularly sensitive to the chosen vehicle. Action: Review the literature for any known sensitivities of your experimental system to the chosen vehicle. If sensitivity is known or suspected, consider testing alternative, well-tolerated vehicles. |
| Contamination of the Vehicle | The vehicle itself may be contaminated with bacteria, fungi, or endotoxins. Action: Use sterile, high-purity vehicles. Filter-sterilize aqueous vehicles before use. When preparing stock solutions, use aseptic techniques. |
Problem 2: High variability in results between replicate experiments.
| Cause | Solution |
| Inconsistent Vehicle Preparation | Errors in preparing the vehicle or the this compound stock solution can lead to inconsistent final concentrations. Action: Prepare a large batch of the vehicle and the highest concentration of this compound stock solution needed for the entire experiment. Prepare all subsequent dilutions and controls from these same stocks to ensure consistency. |
| Uneven Vehicle/Drug Distribution | Inadequate mixing when adding the vehicle or drug to the culture media can result in uneven exposure across the cells. Action: After adding the vehicle or this compound solution to the media in the well, gently swirl the plate to ensure thorough mixing. |
| Evaporation in Multi-well Plates | Evaporation from the outer wells of a plate can concentrate both the vehicle and the drug, leading to "edge effects". Action: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile media or PBS to maintain a humidified environment. |
Quantitative Data on Vehicle Effects
Even at low concentrations, common vehicles can influence experimental outcomes. The following table summarizes potential effects of DMSO, a common solvent, on in vitro assays.
| Vehicle | Concentration | Cell Type | Observed Effect | Citation |
| DMSO | > 1% | Various | General reduction in cellular responses. | |
| DMSO | 0.25% - 0.5% | Mono Mac 6, HL-60 cells | Stimulatory effects on IL-6 and ROS production. | |
| DMSO | 0.25% - 0.5% | RAW 264.7, isolated leukocytes | Inhibitory effects on IL-6 and ROS production. | |
| DMSO | 10⁻⁴ M | Ovarian carcinoma cell lines | Significant increase in cell number. | |
| DMSO | 5% and 10% | Human apical papilla cells | Cytotoxic effects observed. |
Experimental Protocols
Protocol 1: In Vitro Vehicle Control for this compound
This protocol assumes this compound is soluble in an aqueous buffer.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile PBS to create a concentrated stock solution (e.g., 10 mM).
-
Ensure complete dissolution. Gentle warming or vortexing can be applied if necessary.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Experimental Setup:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize as per your standard protocol.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Vehicle Control Group: In parallel, prepare a "vehicle" solution by adding the same volume of sterile PBS (without this compound) to the cell culture medium as used for the highest concentration of the drug.
-
Replace the existing medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Ensure the final volume is consistent across all wells.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired experimental duration.
-
Perform your downstream analysis (e.g., cell viability assay, gene expression analysis, protein analysis).
-
Visualizations
Caption: A typical experimental workflow for a vehicle-controlled study.
Caption: this compound activates SHIP1, which negatively regulates the PI3K/Akt pathway.
Caption: A decision tree for troubleshooting unexpected vehicle effects.
References
Technical Support Center: Cell Viability Assays for Determining Rosiptor Acetate Cytotoxicity
Welcome to the Technical Support Center for assessing the cytotoxicity of Rosiptor Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing cell viability assays and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we should consider when designing a cytotoxicity study?
A1: this compound is an activator of the SH2-containing inositol 5-phosphatase 1 (SHIP1). SHIP1 is a key negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2] By activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), which in turn downregulates the PI3K pathway. This pathway is crucial for cell growth, proliferation, and survival. Therefore, cytotoxicity observed with this compound is likely mediated through the inhibition of pro-survival signaling cascades downstream of PI3K, such as the Akt/mTOR pathway.
Q2: Which cell viability assays are most appropriate for assessing the cytotoxic effects of this compound?
A2: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects.
-
Metabolic Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[3][4] They are useful for initial screening and determining the IC50 value of this compound.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): This flow cytometry-based assay is essential for determining if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis.[5] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays (e.g., Caspase-3/7 Assay): These assays measure the activity of key executioner caspases (caspase-3 and -7) involved in the apoptotic cascade. A positive result in this assay provides strong evidence that this compound induces apoptosis.
Q3: How should I interpret conflicting results between different cell viability assays?
A3: Discrepancies between assays, for instance, between an MTT assay and an apoptosis assay, can provide valuable insights into the specific mechanism of cytotoxicity. For example, a compound might reduce metabolic activity (a positive result in the MTT assay) without immediately inducing cell death (a negative result in an Annexin V assay). This could indicate a cytostatic effect rather than a cytotoxic one. It is crucial to consider the endpoint of each assay. Metabolic assays reflect cellular health, while apoptosis and necrosis assays directly measure cell death.
Q4: Can this compound interfere with the assay reagents directly?
A4: It is possible for any test compound to interfere with assay components. For colorimetric assays like MTT, it's important to include a "compound only" control (this compound in media without cells) to check if the compound itself absorbs light at the measurement wavelength or directly reduces the tetrazolium salt. If interference is observed, alternative assays with different detection methods (e.g., fluorescence or luminescence-based) should be considered.
Troubleshooting Guides
MTT/XTT Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High background absorbance | Contamination of culture media; Phenol red in media; Direct reduction of MTT/XTT by this compound. | Use fresh, sterile media; Use phenol red-free media for the assay; Include a "compound only" control to assess direct reduction. |
| Low signal or poor sensitivity | Suboptimal cell number; Insufficient incubation time with the reagent; Cells are resistant to this compound. | Optimize cell seeding density; Increase incubation time within the recommended range; Confirm the expected sensitivity of the cell line to PI3K pathway inhibition. |
| Inconsistent results between replicates | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before and during plating; Calibrate pipettes regularly; Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Formazan crystals not dissolving (MTT) | Incomplete solubilization. | Ensure complete mixing after adding the solubilization buffer; Use a sufficient volume of solubilizer; Gentle warming may aid dissolution. |
Annexin V/PI Staining Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even at low concentrations | Harsh cell handling; Treatment duration is too long, leading to secondary necrosis. | Handle cells gently during harvesting and staining; Perform a time-course experiment to capture early apoptotic events. |
| Weak Annexin V staining | Insufficient calcium in the binding buffer; Reagent degradation. | Ensure the binding buffer contains the correct concentration of CaCl2; Store Annexin V conjugate protected from light and at the recommended temperature. |
| PI staining in viable cells | Cell membrane damage during harvesting (e.g., over-trypsinization). | Use a gentle cell detachment method and minimize incubation time with trypsin. |
| No clear separation between populations | Incorrect compensation settings on the flow cytometer; Debris included in the analysis. | Use single-stained controls to set up proper compensation; Gate on the main cell population to exclude debris. |
Quantitative Data Summary
The following tables provide a representative example of how to present quantitative data from cell viability and apoptosis assays when testing a compound like this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.10 | 0.06 | 88 |
| 5 | 0.85 | 0.05 | 68 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.35 | 0.03 | 28 |
| 50 | 0.15 | 0.02 | 12 |
Note: The IC50 value can be calculated from this data, which in this example is approximately 10 µM.
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Concentration of this compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |
| 10 | 70.1 | 18.3 | 11.6 |
| 25 | 45.8 | 35.7 | 18.5 |
| 50 | 15.3 | 50.2 | 34.5 |
Detailed Experimental Protocols
MTT Cell Viability Assay
This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic activity of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (phenol red-free recommended)
-
96-well cell culture plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (containing CaCl2)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the MTT assay.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-Annexin V and 1 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD sequence)
-
Caspase assay buffer
-
White or black 96-well plates (depending on detection method)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as previously described. Include positive and negative controls.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the caspase-3/7 reagent by mixing the substrate with the assay buffer according to the manufacturer's instructions.
-
Add the caspase-3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for assessing cytotoxicity.
References
Mitigating confounding factors in Rosiptor Acetate animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors during animal studies with Rosiptor Acetate (AQX-1125).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during preclinical research with this compound, presented in a question-and-answer format.
Issue 1: How can I be sure that the observed effects in my animal model are due to specific activation of SHIP1 by this compound and not off-target effects?
Answer: Ensuring on-target activity is crucial for the valid interpretation of your study results. Here are key strategies to confirm the specificity of this compound's effects:
-
Utilize SHIP1-Deficient Models: The most definitive way to demonstrate specificity is to include a SHIP1 knockout or knockdown animal model in your experimental design. This compound's effects should be significantly diminished or absent in these animals compared to wild-type controls.[1] In vitro, this can be confirmed using cell lines that do not express SHIP1, such as the Jurkat T-cell line, where this compound fails to inhibit Akt phosphorylation.[1][2]
-
Dose-Response Studies: Establish a clear dose-response relationship. The observed pharmacological effect should correlate with increasing concentrations of this compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the pharmacokinetic profile of this compound with its pharmacodynamic effects. The timing of the biological response should align with the concentration of the drug at the site of action.
-
Selectivity Profiling: this compound has been shown to be highly selective for SHIP1 with no significant effects on a wide range of other kinases and receptors.[1] However, if you suspect off-target effects on a particular pathway, you can perform counter-screening assays against related targets.
Issue 2: I am observing high variability in the response to this compound between individual animals. What could be the cause and how can I mitigate this?
Answer: Inter-animal variability is a common challenge in preclinical studies. Several factors can contribute to this, and systematic troubleshooting can help identify the source.
-
Animal Health and Husbandry: Ensure consistent animal health status, age, sex, and genetic background. Standardize housing conditions, including diet, light-dark cycles, and handling procedures, as these can influence physiological responses.
-
Dosing Accuracy and Formulation:
-
Vehicle Selection: The choice of vehicle for drug administration can impact solubility, stability, and bioavailability. This compound is highly water-soluble and can be formulated in saline for oral gavage or intravenous injection.[3] Ensure the vehicle itself does not have any biological effects by including a vehicle-only control group.
-
Dosing Procedure: Standardize the administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent delivery of the intended dose.
-
-
Metabolic Differences: While this compound is reported to have low metabolism, individual differences in drug metabolism and excretion can still occur. Consider performing a pilot pharmacokinetic study to assess the variability in drug exposure within your specific animal model and strain.
-
Underlying Pathology in Disease Models: In disease models, the severity and progression of the induced pathology can vary between animals, leading to differential responses to treatment. Ensure your model induction is consistent and consider randomizing animals into treatment groups based on baseline disease severity.
Issue 3: What are the key pharmacokinetic parameters of this compound in common animal models that I should consider when designing my study?
Answer: Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing regimens. Key parameters from studies in rats are summarized below. This compound generally exhibits good oral bioavailability and a terminal half-life that supports once-daily dosing.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound (AQX-1125) in Female Sprague-Dawley Rats
| Parameter | 10 mg/kg Oral | 30 mg/kg Oral |
| Cmax (ng/mL) | 1,180 ± 220 | 4,140 ± 590 |
| Tmax (h) | 1.0 ± 0.0 | 2.0 ± 0.8 |
| AUC0-∞ (ng·h/mL) | 6,380 ± 970 | 22,900 ± 4,600 |
| t1/2 (h) | 5.4 ± 1.2 | 6.0 ± 0.8 |
| Oral Bioavailability (%) | 66 | 85 |
Data are presented as mean ± SEM.
Table 2: In Vitro Inhibition of Chemotaxis by this compound (AQX-1125)
| Cell Type | Chemokine | Average EC50 (µM) | Average Maximal Inhibition (%) |
| Monocytes | MCP-1 | 0.260 ± 0.14 | 67 ± 12 |
| B cells | BCA-1 | 0.002 ± 0.001 | 48 ± 18 |
| Activated T-cells | IP-10 | 0.01 ± 0.01 | 57 ± 3.8 |
| Neutrophils | IL-8 | 0.120 ± 0.01 | 52 ± 27 |
Data are expressed as mean ± SEM.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice
This protocol describes a common model to evaluate the anti-inflammatory effects of this compound in the lungs.
-
Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
This compound Administration:
-
Prepare this compound in sterile saline.
-
Administer this compound orally via gavage at the desired doses (e.g., 3, 10, 30 mg/kg) one hour before LPS challenge.
-
Include a vehicle control group (saline only) and a positive control group (e.g., dexamethasone).
-
-
LPS Challenge:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Intratracheally instill LPS (e.g., 1 mg/kg in 50 µL of sterile saline).
-
-
Endpoint Analysis (24 hours post-LPS):
-
Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with sterile saline.
-
Perform total and differential cell counts in the BALF to assess inflammatory cell infiltration (neutrophils, macrophages).
-
Measure cytokine and chemokine levels (e.g., TNF-α, IL-6) in the BALF using ELISA or multiplex assays.
-
Harvest lung tissue for histological analysis (e.g., H&E staining) to assess lung injury and inflammation.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound activates SHIP1, which dephosphorylates PIP3, thereby inhibiting Akt activation and downstream pro-inflammatory signaling.
Experimental Workflow for Mitigating Confounding Factors
Caption: A systematic workflow for troubleshooting and mitigating confounding factors in this compound animal studies.
References
- 1. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 3. aqxpharma.com [aqxpharma.com]
Validation & Comparative
A Comparative Analysis of Rosiptor Acetate and Other SHIP1 Activators for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Rosiptor Acetate (AQX-1125) with other notable small-molecule activators of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to facilitate an objective evaluation of these compounds.
SHIP1 is a critical negative regulator of the PI3K/Akt signaling pathway, primarily expressed in hematopoietic cells. Its activation presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2] This guide focuses on the comparative efficacy and mechanisms of this compound and other SHIP1 activators, supported by experimental findings.
Quantitative Comparison of SHIP1 Activator Performance
The following tables summarize the quantitative data on the enzymatic and cellular activities of this compound and other SHIP1 activators.
Table 1: In Vitro SHIP1 Enzymatic Activation
| Compound | Assay Type | Substrate | Concentration | % Activation (vs. Vehicle) | EC50 (µM) | Notes |
| This compound (AQX-1125) | Malachite Green | IP4 (50 µM) | 100 µM | 28% | Not Reported | Activation is dependent on the C2 domain of SHIP1.[1] |
| AQX-MN115 | Malachite Green | IP4 (50 µM) | 100 µM | 60% | Not Reported | Activation is also C2 domain-dependent.[1] |
| AQX-MN100 | Fluorescence Polarization | PI(3,4,5)P3 | Not Specified | Not Applicable | 0.5896 | A pelorol analog.[3] |
| K306 | Fluorescence Polarization | PI(3,4,5)P3 | Not Specified | Not Applicable | 0.2051 | ~10-fold higher selectivity for SHIP1 over SHIP2. Activation is independent of the C2 domain. |
| Pelorol | Not Specified | Not Specified | Not Specified | Not Specified | Not Reported | A natural product activator of SHIP1. |
Table 2: Cellular Activity of SHIP1 Activators
| Compound | Cell Type | Assay | Endpoint | Result |
| This compound (AQX-1125) | MOLT-4 (SHIP1-proficient) | Akt Phosphorylation | Inhibition of IGF-1-mediated phospho-Akt (S473) | Concentration-dependent inhibition. |
| Jurkat (SHIP1-deficient) | Akt Phosphorylation | Inhibition of IGF-1-mediated phospho-Akt (S473) | No effect. | |
| Murine Splenocytes | Cytokine Release | Inhibition of cytokine production | Reduced cytokine production. | |
| Human Mononuclear Cells | Leukocyte Chemotaxis | Inhibition of migration | Inhibited chemotaxis. | |
| Murine Bone Marrow-Derived Mast Cells (SHIP1+/+) | Degranulation (β-hexosaminidase release) | Inhibition of IgE-mediated degranulation | Significant decrease in release. | |
| Murine Bone Marrow-Derived Mast Cells (SHIP1-/-) | Degranulation (β-hexosaminidase release) | Inhibition of IgE-mediated degranulation | No effect. | |
| AQX-MN100 | Murine Bone Marrow-Derived Macrophages (SHIP1+/+) | TNFα Release | Inhibition of LPS-stimulated TNFα production | Inhibited TNFα production. |
| Murine Bone Marrow-Derived Macrophages (SHIP1-/-) | TNFα Release | Inhibition of LPS-stimulated TNFα production | No effect. | |
| K306 | Murine Bone Marrow-Derived Macrophages (SHIP1+/+) | TNFα Release | Inhibition of LPS-stimulated TNFα production | Significant reduction in TNFα production. |
| Murine Bone Marrow-Derived Macrophages (SHIP1-/-) | TNFα Release | Inhibition of LPS-stimulated TNFα production | No effect. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SHIP1 signaling pathway and a typical experimental workflow for evaluating SHIP1 activators.
References
- 1. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHIP1 and its role for innate immune regulation-Novel targets for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rosiptor Acetate and PI3K Inhibitors in Preclinical Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug development, the Phosphoinositide 3-kinase (PI3K) signaling pathway has emerged as a critical target. This pathway plays a central role in orchestrating immune cell activation, proliferation, and survival. While direct inhibition of PI3K isoforms has been a primary therapeutic strategy, alternative approaches targeting regulators of this pathway have also been explored. This guide provides a comparative overview of Rosiptor Acetate (AQX-1125), a SHIP1 activator, and various PI3K inhibitors, focusing on their mechanisms of action and performance in preclinical models of inflammation.
Executive Summary
This compound, an activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1), and direct PI3K inhibitors both aim to modulate the PI3K signaling cascade to achieve anti-inflammatory effects. PI3K inhibitors directly block the catalytic activity of one or more PI3K isoforms, thereby preventing the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). In contrast, this compound enhances the activity of SHIP1, a phosphatase that hydrolyzes PIP3 to phosphatidylinositol (3,4)-bisphosphate (PIP2), thus acting as a negative regulator of the PI3K pathway.
Preclinical studies have demonstrated the anti-inflammatory potential of both classes of compounds in various models. However, direct head-to-head comparative studies are lacking. This guide will present available data to facilitate an indirect comparison of their efficacy and mechanistic differences. It is important to note that the clinical development of this compound was halted due to a lack of efficacy in Phase 3 trials for interstitial cystitis/bladder pain syndrome.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and PI3K inhibitors lies in their point of intervention within the PI3K signaling pathway.
PI3K Inhibitors: These small molecules directly bind to the ATP-binding pocket of PI3K isoforms, preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to PIP3. Different isoforms of Class I PI3K (α, β, γ, δ) have distinct roles in cellular function and immune regulation.[1][2] PI3Kδ and PI3Kγ are predominantly expressed in leukocytes and are key targets for inflammatory and autoimmune diseases.[2][3]
This compound (SHIP1 Activator): this compound enhances the enzymatic activity of SHIP1. SHIP1 is a phosphatase that specifically removes the 5-phosphate from PIP3, converting it to PIP2.[4] By reducing the levels of PIP3, SHIP1 activation effectively dampens the downstream signaling cascade initiated by PI3K, including the activation of Akt.
Diagram: Comparative Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K signalling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential for PI3K Inhibitors in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rosiptor Acetate's Cross-Reactivity with Other Phosphatases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rosiptor Acetate (formerly AQX-1125) is a small molecule activator of the SH2-containing inositol 5-phosphatase 1 (SHIP1).[1][2] SHIP1 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is a key mediator of inflammation and immune cell function.[1] By activating SHIP1, this compound aims to reduce the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent downstream signaling, thereby exerting anti-inflammatory effects.[1] While this compound has been described as a "potent and selective" SHIP1 activator, publicly available, direct experimental data detailing its cross-reactivity against a broad panel of other phosphatases is limited. This guide provides a comparative overview based on available information for SHIP1 activators, details relevant experimental protocols for assessing phosphatase selectivity, and visualizes the key signaling pathway and experimental workflows.
This compound and SHIP1 Signaling
This compound selectively targets and activates SHIP1, an enzyme predominantly expressed in hematopoietic cells.[1] The activation of SHIP1 by this compound leads to the dephosphorylation of PIP3 to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This action curtails the PI3K signaling cascade, which is often hyperactivated in inflammatory and autoimmune diseases. The reduction in PIP3 levels inhibits the activation of downstream effectors such as Akt, leading to a decrease in pro-inflammatory cytokine production and immune cell migration.
Below is a diagram illustrating the central role of SHIP1 in the PI3K signaling pathway and the mechanism of action for this compound.
Caption: this compound activates SHIP1, which dephosphorylates PIP3 to counteract PI3K signaling and reduce inflammation.
Cross-Reactivity Data
To provide a framework for understanding the expected selectivity of a SHIP1 activator, the following table presents hypothetical data based on the desired selectivity profile for such a compound. Note: This data is illustrative and not actual experimental data for this compound.
| Phosphatase Target | Class | This compound (Hypothetical EC50 in µM) |
| SHIP1 | Inositol 5-phosphatase | < 1 |
| SHIP2 | Inositol 5-phosphatase | > 50 |
| PTEN | Inositol 3-phosphatase | > 100 |
| PTP1B | Protein Tyrosine Phosphatase | > 100 |
| SHP-1 | Protein Tyrosine Phosphatase | > 100 |
| SHP-2 | Protein Tyrosine Phosphatase | > 100 |
| CD45 | Receptor-like PTP | > 100 |
| PP1 | Serine/Threonine Phosphatase | > 100 |
| PP2A | Serine/Threonine Phosphatase | > 100 |
Experimental Protocols for Assessing Phosphatase Cross-Reactivity
To determine the selectivity of a compound like this compound, a comprehensive phosphatase screening panel is typically employed. Below is a detailed methodology for such an experiment.
Objective: To quantify the activity of this compound on SHIP1 and a panel of other phosphatases to determine its selectivity profile.
Materials:
-
Recombinant human phosphatases (SHIP1, SHIP2, PTEN, PTP1B, SHP-1, SHP-2, CD45, PP1, PP2A)
-
This compound
-
Appropriate phosphatase substrates (e.g., PIP3 for SHIP1/SHIP2, phosphopeptides for PTPs and Ser/Thr phosphatases)
-
Assay buffers specific for each phosphatase
-
Malachite green reagent or a fluorescence-based phosphate detection kit
-
384-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the respective assay buffer for each phosphatase.
-
Enzyme and Substrate Preparation: Prepare solutions of each phosphatase and its corresponding substrate in the appropriate assay buffer.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the phosphatase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Stop the reaction by adding a stop solution.
-
For colorimetric assays, add the malachite green reagent to detect the released inorganic phosphate.
-
For fluorescence-based assays, measure the fluorescence of the product.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of phosphatase activity for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of activity against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 (for activators) or IC50 (for inhibitors) for each phosphatase.
-
Below is a workflow diagram for the phosphatase cross-reactivity screening process.
Caption: Experimental workflow for assessing the cross-reactivity of a compound against a panel of phosphatases.
Conclusion
This compound is designed as a selective activator of SHIP1 to modulate the PI3K signaling pathway for therapeutic benefit in inflammatory conditions. While detailed public data on its cross-reactivity with other phosphatases is scarce, the expectation for such a targeted therapeutic is high selectivity for SHIP1 over other related enzymes. The provided experimental protocol outlines a standard method for determining the selectivity profile of phosphatase-targeting compounds, which is a critical step in the drug development process to ensure efficacy and minimize off-target effects. Researchers are encouraged to consult more specific or proprietary data when available for a complete assessment of this compound's selectivity.
References
In Vitro Comparison of Rosiptor Acetate and K306: A Guide for Researchers
A direct head-to-head comparison between Rosiptor Acetate and K306 based on publicly available in vitro data is not feasible at this time due to the limited information on the biological activity and mechanism of action of K306. While extensive research has been published on this compound, a SHIP1 activator, K306 appears to be a lesser-known compound with no readily available data on its molecular target or effects in cellular assays.
This guide provides a comprehensive overview of the available in vitro data for this compound to serve as a reference for researchers. Should data for K306 become available, a comparative analysis could be performed.
This compound (AQX-1125): A SHIP1 Activator
This compound, also known as AQX-1125, is a small molecule activator of the SH2-containing inositol 5-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a significant role in inflammation and immune cell function.[1][3] By activating SHIP1, this compound effectively reduces the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K pathway. This leads to the inhibition of downstream signaling, including the phosphorylation of Akt.[1]
Mechanism of Action of this compound
The anti-inflammatory effects of this compound are mediated through its activation of SHIP1, primarily in hematopoietic cells. This activation leads to a reduction in the inflammatory response by inhibiting the function and migration of various immune cells.
Summary of In Vitro Data for this compound
| Assay Type | Cell Line/System | Key Findings | Reference |
| Akt Phosphorylation | SHIP1-proficient cells | Inhibition of Akt phosphorylation | |
| Akt Phosphorylation | SHIP1-deficient cells | No effect on Akt phosphorylation | |
| Cytokine Production | Splenocytes | Reduced cytokine production | |
| Mast Cell Activation | Mast Cells | Inhibition of activation | |
| Leukocyte Chemotaxis | Human Leukocytes | Inhibition of chemotaxis |
Experimental Protocols
A general workflow for comparing the in vitro activity of two compounds like this compound and a hypothetical K306 would involve a series of standardized assays.
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cell lines that endogenously express the target of interest (e.g., SHIP1 for this compound). For a comparative study, it would be crucial to use cell lines relevant to the presumed target of K306.
-
Culture Conditions: Maintain cells in standard culture conditions (e.g., 37°C, 5% CO2) with appropriate media and supplements.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and K306 for a specified duration. A vehicle control (e.g., DMSO) should be included in all experiments.
2. Western Blot for Akt Phosphorylation:
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used for quantification.
3. Cytokine Release Assay (ELISA):
-
Sample Collection: Collect the cell culture supernatant after the treatment period.
-
ELISA Protocol: Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6). Follow the manufacturer's instructions for adding samples, standards, and detection antibodies to the pre-coated plate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate cytokine concentrations based on the standard curve.
K306: An Unknown Entity
A search for "K306" in scientific literature and drug development databases did not yield any information regarding its biological target, mechanism of action, or any in vitro or in vivo studies. A compound with the designation "K306" is listed by some chemical suppliers, providing a chemical structure and formula, but no associated biological data. Without this crucial information, a meaningful comparison to this compound cannot be made.
Conclusion
This compound has a well-defined in vitro profile as a SHIP1 activator that modulates the PI3K signaling pathway, leading to anti-inflammatory effects. While the development of this compound was discontinued due to a lack of clinical efficacy, the preclinical data provides a clear example of its mechanism of action. A head-to-head comparison with K306 is not possible until the biological activities of K306 are characterized and published in the scientific literature. Researchers interested in K306 will need to conduct initial screening and target identification studies to enable any future comparative analyses.
References
- 1. Explore Our Pharmaceutical Drug Development Pipeline: Therapeutics for Neurology, Immunology & Allergy, Oncology, and Nephrology | Kyowa Kirin North America [kkna.kyowakirin.com]
- 2. nuvisan.com [nuvisan.com]
- 3. Frontiers | Cyclin-Dependent Kinase 6 Identified as the Target Protein in the Antitumor Activity of Tetrastigma hemsleyanum [frontiersin.org]
In vivo validation of Rosiptor Acetate's anti-inflammatory effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Rosiptor Acetate (AQX-1125) with alternative therapies. The information is supported by experimental data from in vivo studies.
This compound is a novel, orally available, small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a significant role in inflammatory responses.[1][3] By activating SHIP1, this compound was developed to reduce the migration and activation of immune cells, thereby exerting anti-inflammatory effects. Despite promising preclinical results in various inflammatory models, the clinical development of this compound for interstitial cystitis/bladder pain syndrome (IC/BPS) was halted due to a lack of efficacy in Phase 3 trials.
This guide compares the preclinical in vivo anti-inflammatory data of this compound with two established treatments for IC/BPS: Amitriptyline and Pentosan Polysulfate.
Comparative Analysis of In Vivo Anti-Inflammatory Efficacy
The following table summarizes the quantitative data from preclinical in vivo studies, offering a comparative look at the anti-inflammatory efficacy of this compound and alternative treatments. Due to the discontinuation of this compound's development for bladder pain syndrome, direct comparative studies in the same animal model are limited. The data presented is from various relevant models of inflammation.
| Compound | Animal Model | Key Efficacy Endpoints | Dosage | Results |
| This compound (AQX-1125) | Bleomycin-induced lung fibrosis in mice | Reduced total bronchoalveolar lavage (BAL) leukocytes, Reduced MPO activity | 3-30 mg/kg, p.o. | Significantly reduced total BAL leukocytes by up to 63% and MPO activity by up to 74% at 30 mg/kg. |
| Amitriptyline | Chronic inflammatory biomaterial implant in mice | Reduced myeloperoxidase (MPO) activity, inflammatory cytokines (IL-6, TNF-α), and NF-κB activation | 5 mg/kg, p.o. | Significantly reduced MPO activity and inflammatory markers in the chronic inflammation phase. |
| Pentosan Polysulfate (PPS) | Cyclophosphamide-induced cystitis in mice | Reduced bladder inflammation and barrier damage | Not specified | Significantly mitigated cyclophosphamide-induced bladder inflammation and epithelial barrier damage. |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams were generated using Graphviz (DOT language).
This compound Signaling Pathway
The diagram above illustrates the mechanism of action of this compound. It activates SHIP1, which in turn dephosphorylates PIP3 to PIP2, thereby inhibiting the PI3K/Akt signaling pathway and subsequent inflammatory responses.
In Vivo Bladder Inflammation Model Workflow
This workflow outlines a typical experimental design for evaluating anti-inflammatory agents in a cyclophosphamide-induced cystitis model, a common preclinical model for bladder pain syndrome.
Detailed Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for interpreting the presented data.
Cyclophosphamide-Induced Cystitis Model in Rodents
This model is widely used to screen for potential treatments for interstitial cystitis/bladder pain syndrome.
-
Animals: Female rats or mice are commonly used.
-
Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (CYP), typically at a dose of 150 mg/kg, is administered to induce bladder inflammation. Control animals receive a saline injection.
-
Treatment Administration:
-
This compound: Administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.
-
Amitriptyline: Administered orally (p.o.). A study on a chronic inflammation model used a dose of 5 mg/kg.
-
Pentosan Polysulfate: Administered orally.
-
Positive Controls: Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (e.g., 300 mg/kg, p.o.) or analgesics like morphine (e.g., 3 mg/kg, s.c.) are often used as positive controls.
-
-
Efficacy Assessment:
-
Pain Assessment: Referred visceral pain can be measured by assessing the withdrawal response to mechanical stimulation of the lower abdomen with von Frey filaments.
-
Histological Analysis: Bladders are collected, weighed, and examined for macroscopic damage, edema, and hemorrhage.
-
Biomarker Analysis: Levels of inflammatory mediators such as cytokines (e.g., IL-1β, IL-6) and myeloperoxidase (MPO) activity are quantified in bladder tissue or urine.
-
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This model is used to evaluate the anti-inflammatory and anti-fibrotic potential of compounds.
-
Animals: Mice are used for this model.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Treatment Administration: this compound is administered orally (p.o.) at doses of 3-30 mg/kg daily for a specified period.
-
Efficacy Assessment:
-
Bronchoalveolar Lavage (BAL): The total number of leukocytes (including neutrophils and macrophages) in the BAL fluid is quantified.
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in lung tissue.
-
Conclusion
This compound demonstrated notable anti-inflammatory effects in preclinical in vivo models, primarily through the activation of SHIP1 and subsequent inhibition of the PI3K/Akt pathway. However, its failure to meet primary endpoints in Phase 3 clinical trials for interstitial cystitis/bladder pain syndrome led to the discontinuation of its development for this indication. In comparison, established therapies like amitriptyline and pentosan polysulfate, while having different mechanisms of action, have shown clinical efficacy in managing the symptoms of IC/BPS. The preclinical data for these alternatives in directly comparable inflammatory models is not as extensively published as for this compound. This guide highlights the importance of translating preclinical efficacy into clinical success and underscores the complexity of treating chronic inflammatory conditions like IC/BPS. Further research into novel therapeutic targets and well-designed comparative preclinical and clinical studies are essential for advancing the treatment of inflammatory diseases.
References
- 1. Rosiptor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
Assessing the Specificity of Rosiptor Acetate: A Comparative Analysis Using SHIP1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rosiptor Acetate's performance in the presence and absence of its target enzyme, SHIP1 (SH2-containing inositol-5'-phosphatase 1). By utilizing SHIP1 knockout models, we can definitively assess the on-target specificity of this novel anti-inflammatory agent. The experimental data presented herein demonstrates that the efficacy of this compound is contingent upon the functional expression of SHIP1.
Data Presentation: Quantitative Comparison of this compound Activity
The following table summarizes the key quantitative data from in vitro and in vivo studies, highlighting the differential effects of this compound in SHIP1-proficient versus SHIP1-deficient systems.
| Experimental Endpoint | Model System | This compound (AQX-1125) Effect | Quantitative Outcome | Citation |
| Akt Phosphorylation | SHIP1-Proficient (MOLT-4 cells) | Inhibition | Concentration-dependent decrease | [1][2] |
| SHIP1-Deficient (Jurkat cells) | No Inhibition | Failed to affect Akt phosphorylation | [1][2] | |
| Mast Cell Degranulation | SHIP1+/+ Bone Marrow-Derived Mast Cells (BMMCs) | Inhibition | Significant decrease in β-hexosaminidase release | [1] |
| (β-hexosaminidase release) | SHIP1-/- Bone Marrow-Derived Mast Cells (BMMCs) | No Inhibition | No significant effect on β-hexosaminidase release | |
| Pulmonary Inflammation | Wild-Type (SHIP1+/+) Mice (LPS-induced) | Reduction of Neutrophil Infiltration | 59 ± 11% reduction in pulmonary neutrophilia | |
| (Neutrophil Infiltration) | SHIP1-Deficient (SHIP1-/-) Mice (LPS-induced) | No Reduction | No significant effect on pulmonary neutrophilia |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Akt Phosphorylation Assay
-
Cell Lines: SHIP1-proficient human T-cell line (MOLT-4) and SHIP1-deficient human T-cell line (Jurkat).
-
Cell Culture: Cells were cultured in appropriate media and serum conditions.
-
Treatment: Cells were pre-incubated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes. Following pre-incubation, cells were stimulated with a growth factor such as IGF-1 to induce Akt phosphorylation.
-
Lysate Preparation: After stimulation, cells were washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA or Bradford assay.
-
Western Blotting:
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473) and total Akt.
-
After washing with TBST, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Chemiluminescent signal was detected using an imaging system.
-
Densitometry was performed to quantify the band intensities. The ratio of phospho-Akt to total Akt was calculated to determine the extent of Akt phosphorylation.
-
In Vivo LPS-Induced Pulmonary Inflammation Model
-
Animal Models: Wild-type (SHIP1+/+) and SHIP1-deficient (SHIP1-/-) mice on a C57BL/6 background.
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle was administered orally (p.o.) once daily for four consecutive days.
-
Induction of Inflammation: Two hours after the final dose of this compound, mice were challenged with an intranasal or intratracheal instillation of lipopolysaccharide (LPS) to induce lung inflammation.
-
Bronchoalveolar Lavage (BAL): 18-24 hours after LPS challenge, mice were euthanized, and a bronchoalveolar lavage was performed by instilling and retrieving sterile PBS into the lungs.
-
Cell Counting: The total number of leukocytes and the differential count of neutrophils in the BAL fluid were determined using a hemocytometer and flow cytometry, respectively.
Mast Cell Degranulation Assay
-
Cell Source: Bone marrow-derived mast cells (BMMCs) were generated from SHIP1+/+ and SHIP1-/- mice.
-
Sensitization: BMMCs were sensitized overnight with anti-DNP IgE.
-
Treatment and Stimulation: Sensitized cells were pre-treated with this compound or vehicle before being challenged with DNP-HSA to induce degranulation.
-
Measurement of Degranulation: The release of β-hexosaminidase, a granular enzyme, into the supernatant was measured colorimetrically as an indicator of mast cell degranulation.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound activates SHIP1, inhibiting the PI3K/Akt pathway.
Experimental Workflow: Assessing Specificity
References
Comparative Analysis of Rosiptor Acetate's Effect on Different Immune Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rosiptor Acetate and its potential effects on various immune cell types, contrasted with two alternative immunomodulatory agents: Ibrutinib and Fingolimod. Due to the discontinuation of this compound's clinical development, direct and extensive experimental data on its effects on specific immune cells are limited. Therefore, this guide infers its potential activities based on its mechanism of action as a SHIP1 (SH2-containing inositol-5'-phosphatase 1) activator and the known roles of the SHIP1 pathway in immune cell function.
Overview of Compounds
| Compound | Target/Mechanism of Action | Development Status |
| This compound (AQX-1125) | Activator of SHIP1, a phosphatase that hydrolyzes PIP3 to PIP2, thereby negatively regulating the PI3K/Akt signaling pathway. | Development halted in Phase 3 clinical trials. |
| Ibrutinib | Irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling and also expressed in other hematopoietic cells. | Approved for the treatment of various B-cell malignancies. |
| Fingolimod | Sphingosine-1-phosphate (S1P) receptor modulator; causes internalization of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes. | Approved for the treatment of relapsing multiple sclerosis. |
Comparative Effects on Immune Cell Types
The following tables summarize the known and inferred effects of this compound, Ibrutinib, and Fingolimod on T cells, macrophages, and dendritic cells.
T Lymphocytes
| Parameter | This compound (Inferred from SHIP1 activation) | Ibrutinib | Fingolimod |
| Activation & Proliferation | May negatively regulate T-cell receptor (TCR) signaling and proliferation. SHIP1 can act as a negative regulator in T-cell proliferation.[1] It has been shown to inhibit Akt phosphorylation in a T cell line. | Can increase the number of CD4+ and CD8+ T cells.[2][3] It may also reduce activation-induced cell death.[3] | Sequesters naïve and central memory T cells in lymph nodes, reducing their circulation.[4] |
| Differentiation & Cytokine Production | SHIP1 deficiency impairs Th2 skewing, suggesting SHIP1 activation may favor Th2 responses. | Can reduce the expression of inhibitory receptors like PD-1 and CTLA-4. It may also decrease the Treg/CD4+ T cell ratio. | Inhibits the expression of Th1 and Th17 cytokines and promotes an "exhausted-like" phenotype with increased IL-10 and TGF-β. |
| Apoptosis | SHIP1 has a pro-apoptotic function in some hematopoietic cells but appears to inhibit Fas-induced apoptosis in T cells. | May diminish activation-induced cell death in T cells. | Not its primary mechanism of action on T cells. |
Macrophages
| Parameter | This compound (Inferred from SHIP1 activation) | Ibrutinib | Fingolimod |
| Polarization | SHIP1 deficiency is associated with a skewing towards M2 (alternatively activated, "healing") macrophages. Therefore, SHIP1 activation may promote a pro-inflammatory M1 phenotype. | Can promote an M2-like immunosuppressive phenotype, increasing the expression of M2 markers like CD206 and enhancing IL-10 secretion. | Can promote M2 polarization of macrophages. Local administration has been shown to increase M2 macrophage frequencies. |
| Phagocytosis | SHIP1 negatively regulates phagocytosis. | Can impair FcγR-mediated phagocytosis of opsonized cells. | May reduce phagocytosis. |
| Inflammatory Response | SHIP1 is required for endotoxin tolerance, suggesting its activation could suppress LPS-induced inflammation. This compound was shown to inhibit chemotaxis of primary human monocytes. | Inhibits the production of inflammatory cytokines and chemokines by macrophages in response to TLR stimulation. | Reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β by monocytes/macrophages. |
Dendritic Cells (DCs)
| Parameter | This compound (Inferred from SHIP1 activation) | Ibrutinib | Fingolimod |
| Maturation & Activation | SHIP1 is required for DC maturation. SHIP1 deficiency leads to increased IL-12p40 production, suggesting SHIP1 activation may suppress this pro-inflammatory cytokine. | Can promote the maturation and activation of DCs, upregulating the expression of MHC-II and costimulatory molecules like CD80. It can also induce the conversion of myeloid-derived suppressor cells (MDSCs) into mature DCs. | Can inhibit the release of pro-inflammatory cytokines from DCs and reduce their ability to induce Th1 and Th17 responses. |
| Antigen Presentation & T-cell Priming | SHIP1 in DCs is critical for priming Th2 responses. Its activation may therefore influence the direction of the adaptive immune response. | Ibrutinib-treated DCs can promote higher rates of CD4+ T cell proliferation and cytokine production. | Reduces the capacity of DCs to stimulate T cell proliferation and pro-inflammatory cytokine production (TNF-α and IFN-γ). |
| Cytokine Secretion | SHIP1 activation may suppress the secretion of IL-12p40. | Can lead to increased IFN-β and IL-10 synthesis, and decreased IL-6 and IL-12 production by LPS-stimulated DCs. | Reduces the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by DCs upon stimulation. |
Signaling Pathways & Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by each compound.
References
- 1. The role of SHIP1 in T-lymphocyte life and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Ibrutinib treatment improves T cell number and function in CLL patients [jci.org]
- 3. Ibrutinib treatment improves T cell number and function in CLL patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iomcworld.org [iomcworld.org]
Future & Advanced Applications
Application Notes and Protocols for Rosiptor Acetate in Novel Therapeutic Target Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiptor Acetate, also known as AQX-1125, is a first-in-class, orally bioavailable, small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is a central node in cell proliferation, survival, and inflammation.[1][2] By activating SHIP1, this compound offers a targeted mechanism to dampen inflammatory responses. This document provides detailed application notes and experimental protocols for the use of this compound in research settings, particularly for the investigation of novel therapeutic targets within the PI3K pathway and associated inflammatory and immune processes.
Although clinical development of this compound for interstitial cystitis/bladder pain syndrome was discontinued due to lack of efficacy in a Phase 3 trial, its well-characterized mechanism of action makes it a valuable tool for preclinical research and target validation.[3]
Mechanism of Action
This compound allosterically activates SHIP1, enhancing its phosphatase activity. SHIP1 dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), thereby reducing the levels of the key second messenger PIP3.[1] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1] The inhibition of Akt phosphorylation is a key biomarker of this compound's cellular activity. The predominant expression of SHIP1 in hematopoietic cells suggests that this compound's effects are primarily targeted to the immune system.
Data Presentation
The following tables summarize the key quantitative and qualitative data reported for this compound (AQX-1125).
| Parameter | Assay | Result | Reference |
| SHIP1 Activation | Malachite Green Assay | ~20% increase in SHIP1 activity at 300 µM | |
| Akt Phosphorylation | Western Blot (MOLT-4 cells) | Concentration-dependent decrease | |
| Leukocyte Chemotaxis | Boyden Chamber Assay | Inhibition at low micromolar concentrations | |
| Oral Bioavailability | In vivo (rats and dogs) | >80% | |
| Terminal Half-life | In vivo (rats and dogs) | >5 hours |
| In Vitro Cellular Activity of this compound (AQX-1125) | | :--- | :--- | | Cellular Process | Effect | Cell Type/System | Reference | | Inhibition of Akt Phosphorylation | Concentration-dependent decrease | SHIP1-proficient MOLT-4 cells | | | No effect on Akt Phosphorylation | No change observed | SHIP1-deficient Jurkat cells | | | Reduction of Cytokine Production | Broadly inhibited cytokine release | Murine splenocytes | | | Inhibition of Mast Cell Degranulation | Decreased β-hexosaminidase release | IgE-mediated mouse bone marrow-derived mast cells (BMMCs) | | | Inhibition of Leukocyte Chemotaxis | Concentration-dependent inhibition | Human mononuclear cells | |
Signaling Pathway Diagram
Caption: this compound activates SHIP1, which dephosphorylates PIP3 to PIP2, thereby inhibiting the PI3K/Akt signaling pathway and downstream inflammatory responses.
Experimental Protocols
SHIP1 Activity Assay (Malachite Green Assay)
This protocol is adapted from standard malachite green-based phosphatase assays and is suitable for measuring the effect of this compound on SHIP1 enzymatic activity.
Workflow Diagram:
Caption: Workflow for the Malachite Green-based SHIP1 activity assay.
Materials:
-
Recombinant human SHIP1 enzyme
-
This compound (AQX-1125)
-
Phosphatidylinositol-3,4,5-trisphosphate (PIP3) substrate (e.g., diC8)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A final concentration range of 1 µM to 300 µM is recommended for initial studies. Include a vehicle control (e.g., DMSO).
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control.
-
Add 20 µL of recombinant SHIP1 (at a final concentration of ~50 ng/well) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the phosphatase reaction by adding 20 µL of PIP3 substrate (at a final concentration of ~50 µM) to each well.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Calculate the amount of free phosphate released using a phosphate standard curve.
-
Determine the percent activation of SHIP1 by this compound relative to the vehicle control.
Inhibition of Akt Phosphorylation in MOLT-4 Cells (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on Akt phosphorylation in the SHIP1-proficient T-cell leukemia cell line, MOLT-4.
Workflow Diagram:
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Materials:
-
MOLT-4 cells
-
This compound (AQX-1125)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MOLT-4 cells at a density of 1 x 10^6 cells/mL and culture overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle control (DMSO) for 1-2 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Quantify the band intensities using densitometry software and calculate the ratio of phospho-Akt to total Akt.
Leukocyte Chemotaxis Assay (Boyden Chamber Assay)
This protocol outlines a method to evaluate the effect of this compound on the migration of leukocytes towards a chemoattractant.
Workflow Diagram:
Caption: Workflow for the Boyden chamber chemotaxis assay.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound (AQX-1125)
-
Chemoattractant (e.g., MCP-1/CCL2)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Cell culture medium
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the cells in culture medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the cell suspension (containing this compound or vehicle) to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 2-4 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Conclusion
This compound serves as a specific and potent tool for the in vitro and in vivo investigation of the SHIP1-PI3K-Akt signaling axis. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of SHIP1 activation in various disease models characterized by dysregulated immune and inflammatory responses. While its clinical development has been halted, the compound's well-defined mechanism of action continues to make it a valuable asset for novel therapeutic target discovery and validation.
References
- 1. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AQX-1125, small molecule SHIP1 activator inhibits bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for Investigating Rosiptor Acetate in Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the therapeutic potential of Rosiptor Acetate in preclinical models of neuroinflammation. The protocols and data presented herein are designed to facilitate the study of its mechanism of action and anti-inflammatory efficacy.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the neuroinflammatory cascade. In a pro-inflammatory state, activated microglia release a plethora of cytotoxic mediators, including pro-inflammatory cytokines and reactive oxygen species, which contribute to neuronal damage.
This compound is a novel therapeutic agent that is metabolized to acetate and a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that has been shown to exert potent anti-inflammatory effects.[1] Acetate has also been demonstrated to reduce inflammatory signaling in microglia.[2] This dual mechanism of action makes this compound a promising candidate for the treatment of neuroinflammatory disorders.
These application notes will detail the effects of acetate, the active metabolite of this compound, on microglial activation and provide standardized protocols for its investigation in both in vitro and in vivo models of neuroinflammation.
Data Presentation: Efficacy of Acetate in Modulating Microglial Inflammatory Responses
The following tables summarize the quantitative data on the effects of acetate on cytokine production in lipopolysaccharide (LPS)-stimulated primary and BV-2 microglial cells. These data demonstrate the potent anti-inflammatory and immunomodulatory properties of acetate.
Table 1: Effect of Acetate on Pro-Inflammatory Cytokine Protein Levels in LPS-Stimulated Primary Microglia [2]
| Treatment | pro-IL-1β (fold change vs. control) | IL-6 (fold change vs. control) | TNF-α (fold change vs. control) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS | ~4.0 | ~1.5 | ~2.5 |
| LPS + Acetate | ~1.0 | ~1.0 | ~1.0 |
Table 2: Effect of Acetate on Pro-Inflammatory Cytokine Protein Levels in LPS-Stimulated BV-2 Microglia [2]
| Treatment | pro-IL-1β (fold change vs. control) | IL-6 (fold change vs. control) | TNF-α (fold change vs. control) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS | ~25.0 | ~1.5 | ~8.0 |
| LPS + Acetate | ~1.0 | ~1.0 | ~1.0 |
Table 3: Effect of Acetate on Anti-Inflammatory Cytokine mRNA and Protein Levels in LPS-Stimulated BV-2 Microglia [2]
| Treatment | TGF-β1 (mRNA fold change vs. control) | IL-4 (mRNA fold change vs. control) | IL-4 (protein fold change vs. control) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS | No significant change | No significant change | No significant change |
| LPS + Acetate | Increased | Increased | ~1.3 |
Signaling Pathways
PPARγ-Mediated Anti-Inflammatory Signaling
This compound, through its PPARγ agonist component, is hypothesized to suppress neuroinflammation by activating the PPARγ signaling pathway. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transrepression of pro-inflammatory genes by inhibiting the activity of transcription factors such as NF-κB. Additionally, PPARγ activation can promote the transcription of anti-inflammatory and antioxidant genes.
Acetate-Mediated Modulation of Inflammatory Signaling
The acetate component of this compound can independently modulate microglial inflammatory responses. Acetate has been shown to reduce the phosphorylation of p38 MAPK and JNK, and alter NF-κB signaling, thereby suppressing the production of pro-inflammatory cytokines.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound in LPS-Stimulated Microglia
This protocol details the methodology for evaluating the anti-inflammatory effects of this compound on cultured microglial cells.
1. Cell Culture:
-
Culture primary microglia or BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere overnight.
2. Induction of Neuroinflammation:
-
The following day, replace the culture medium with serum-free DMEM.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
3. Endpoint Analysis:
a. Cell Viability Assay (MTT Assay):
- Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
b. Cytokine and Chemokine Analysis (ELISA):
- Collect the cell culture supernatants.
- Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10, TGF-β) using commercially available ELISA kits according to the manufacturer's instructions.
c. Gene Expression Analysis (RT-qPCR):
- Isolate total RNA from the cells using a suitable RNA extraction kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR using specific primers for target genes (e.g., Tnf, Il6, Il1b, Nos2, Arg1) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
d. Western Blot Analysis:
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, iNOS, COX-2) overnight at 4°C.
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
Caption: In vitro experimental workflow. Protocol 2: In Vivo Assessment of this compound in an LPS-Induced Neuroinflammation Mouse Model
This protocol outlines the procedure for evaluating the efficacy of this compound in a rodent model of acute neuroinflammation.
1. Animals:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline, i.p.) + Vehicle (oral gavage)
-
Group 2: LPS (e.g., 1 mg/kg, i.p.) + Vehicle (oral gavage)
-
Group 3: LPS (e.g., 1 mg/kg, i.p.) + this compound (e.g., 10, 30, 100 mg/kg, oral gavage)
-
Administer this compound or vehicle 1 hour prior to LPS injection.
3. Induction of Neuroinflammation:
-
Prepare a stock solution of LPS in sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of LPS (1 mg/kg).
4. Endpoint Analysis (24 hours post-LPS injection):
a. Behavioral Assessment (Optional):
- Assess sickness behavior by monitoring body weight, food and water intake, and general activity levels.
b. Tissue Collection:
- Anesthetize the mice and perfuse transcardially with ice-cold PBS.
- Collect the brains and dissect specific regions of interest (e.g., hippocampus, cortex).
- For biochemical analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.
- For immunohistochemistry, fix the other half of the brain in 4% paraformaldehyde.
c. Cytokine Analysis (ELISA or Multiplex Assay):
- Homogenize the brain tissue in lysis buffer.
- Centrifuge the homogenates and collect the supernatants.
- Measure cytokine levels as described in the in vitro protocol.
d. Immunofluorescence Staining for Microglia:
Prepare 30-40 µm thick brain sections using a cryostat or vibratome.
Perform immunofluorescence staining using primary antibodies against microglial markers (e.g., Iba1, CD11b) and secondary antibodies conjugated to fluorophores.
Acquire images using a confocal or fluorescence microscope.
Analyze microglial morphology and density.
Caption: In vivo experimental workflow. Conclusion
The provided application notes and protocols offer a robust framework for investigating the anti-neuroinflammatory properties of this compound. The dual mechanism of action, targeting both the PPARγ pathway and providing acetate for microglial modulation, positions this compound as a compelling therapeutic candidate for neurodegenerative diseases with a significant inflammatory component. The detailed methodologies and expected outcomes described herein will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of this novel compound.
References
Application Notes and Protocols: The Potential of Rosiptor Acetate in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiptor Acetate (formerly AQX-1125) is a small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a significant role in the activation and proliferation of various immune cells.[1] Overactive PI3K signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[2][3] By activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby dampening the PI3K signaling cascade and exerting potential anti-inflammatory effects.[4][5]
Although the clinical development of this compound for conditions such as chronic bladder pain, chronic obstructive pulmonary disease, and atopic dermatitis was halted due to lack of efficacy in late-stage trials, its unique mechanism of action continues to make it a molecule of interest for preclinical research in autoimmune diseases. These application notes provide an overview of the preclinical data on this compound and suggest protocols for its investigation in the context of autoimmune disease research.
Mechanism of Action
This compound is an allosteric activator of SHIP1. Its primary mechanism involves the reduction of pro-inflammatory signaling pathways that are dependent on PI3K. This leads to a decrease in the activation, proliferation, and migration of immune cells, as well as a reduction in the production of inflammatory mediators.
Data Presentation
Table 1: Summary of In Vitro Preclinical Data for this compound (AQX-1125)
| Assay | Cell Type | Stimulant | Key Findings | Reference |
| Akt Phosphorylation | MOLT-4 (SHIP1-proficient) | IGF-1 | Concentration-dependent decrease in Akt phosphorylation. | |
| Akt Phosphorylation | Jurkat (SHIP1-deficient) | IGF-1 | No effect on Akt phosphorylation. | |
| Cytokine Release | Murine Splenocytes | anti-CD3/CD28 | Concentration-dependent decrease in multiple pro-inflammatory mediators, with the greatest effect on GM-CSF. | |
| Leukocyte Chemotaxis | Human Mononuclear Cells | MCP-1 | Concentration-dependent inhibition of monocyte chemotaxis. | |
| Mast Cell Activation | Murine Mast Cells | IgE | Inhibition of β-hexosaminidase release. |
Table 2: Summary of In Vivo Preclinical Data for this compound (AQX-1125) in Inflammatory Models
| Animal Model | Dosing | Key Findings | Reference |
| LPS-induced Pulmonary Inflammation (Mouse) | 3-30 mg/kg (oral) | Dose-dependent decrease in pulmonary neutrophilic infiltration. | |
| Ovalbumin-induced Airway Inflammation (Mouse) | 0.1-10 mg/kg (oral) | Suppression of airway inflammation. | |
| Cigarette Smoke-induced Airway Inflammation (Mouse) | 30 mg/kg (oral) | Significant reduction in neutrophil infiltration in BAL fluid. | |
| Passive Cutaneous Anaphylaxis (Mouse) | Oral (doses not specified) | Decreased PCA response at all doses tested. |
Signaling Pathway
Caption: The SHIP1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Immune Cell Function
Objective: To determine the effect of this compound on the activation and cytokine production of immune cells relevant to autoimmune diseases (e.g., T cells, B cells, macrophages).
Materials:
-
This compound (AQX-1125)
-
Primary human or murine immune cells (e.g., PBMCs, CD4+ T cells, B cells, or bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
Stimulants (e.g., anti-CD3/CD28 for T cells, LPS for macrophages, CpG for B cells)
-
ELISA or multiplex immunoassay kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-17)
-
Flow cytometry antibodies for cell surface marker analysis (e.g., CD69, CD25)
-
Cell viability assay (e.g., MTT, LDH)
Procedure:
-
Cell Culture: Isolate and culture the desired immune cells according to standard protocols.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add the appropriate stimulant to the cell cultures and incubate for a predetermined time (e.g., 24-48 hours for cytokine production, 6-24 hours for activation marker expression).
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of relevant cytokines using ELISA or a multiplex immunoassay.
-
Flow Cytometry: Harvest the cells, stain with fluorescently labeled antibodies against activation markers, and analyze by flow cytometry.
-
Viability Assay: Assess the cytotoxicity of this compound at the tested concentrations using a standard cell viability assay.
Protocol 2: In Vivo Evaluation of this compound in an Animal Model of Autoimmune Disease
Objective: To assess the therapeutic potential of this compound in a relevant animal model of autoimmune disease (e.g., collagen-induced arthritis in mice for rheumatoid arthritis, MRL/lpr mice for systemic lupus erythematosus).
Materials:
-
This compound (AQX-1125)
-
Appropriate animal model of autoimmune disease
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Standard-of-care positive control drug (e.g., methotrexate for arthritis)
-
Tools for clinical scoring and measurement of disease parameters (e.g., calipers for paw thickness)
-
Reagents for histological analysis (e.g., formalin, H&E stain)
-
ELISA kits for serum cytokine and autoantibody analysis
Procedure:
-
Disease Induction: Induce the autoimmune disease in the animals according to the established protocol for the chosen model.
-
Treatment Groups: Randomize the animals into treatment groups: Vehicle control, this compound (e.g., 10, 30 mg/kg daily by oral gavage), and a positive control group.
-
Dosing: Begin treatment at a specified time point (e.g., at the onset of clinical signs or prophylactically).
-
Clinical Assessment: Monitor the animals regularly for clinical signs of disease (e.g., paw swelling, body weight, clinical score).
-
Sample Collection: At the end of the study, collect blood for serum analysis and tissues (e.g., joints, kidneys) for histological examination.
-
Analysis:
-
Histology: Process and stain tissues to assess inflammation and tissue damage.
-
Serology: Measure serum levels of pro-inflammatory cytokines and disease-specific autoantibodies.
-
Experimental Workflow Visualization
Caption: A hypothetical experimental workflow for evaluating this compound in autoimmune disease research.
Conclusion and Future Directions
While this compound did not meet its clinical endpoints in trials for certain inflammatory conditions, its targeted mechanism of action as a SHIP1 activator provides a strong rationale for its continued investigation in preclinical models of autoimmune diseases. The provided protocols offer a framework for researchers to explore the potential of this compound and other SHIP1 activators in this therapeutic area. Future research should focus on elucidating the specific effects of SHIP1 activation on different immune cell subsets involved in various autoimmune pathologies and on identifying potential biomarkers that could predict a response to this class of compounds.
References
- 1. The role of SHIP1 in modulating disease severity in the K/BxN serum transfer model of rheumatoid arthritis - UBC Library Open Collections [open.library.ubc.ca]
- 2. aqxpharma.com [aqxpharma.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosiptor Acetate: A Tool for Investigating Cellular Signaling, Not Lipid Metabolism
Researchers, scientists, and drug development professionals should note that Rosiptor Acetate, also known as AQX-1125, is primarily recognized as a modulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway through its activation of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). Current scientific literature does not support its use as a direct tool for studying lipid signaling pathways in the context of metabolic regulation, such as those governed by peroxisome proliferator-activated receptors (PPARs).
This compound has been investigated for its anti-inflammatory properties in various clinical trials. Its mechanism of action centers on the activation of SHIP1, an enzyme that plays a crucial role in regulating cell growth, survival, and immune responses.[1][2][3][4] The activation of SHIP1 leads to the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling cascade. By reducing the levels of PIP3, this compound effectively downregulates this pathway, which is often overactive in inflammatory diseases and certain cancers.
While the PI3K/Akt pathway is known to intersect with various metabolic processes, including glucose and lipid metabolism, the body of research on this compound has been overwhelmingly focused on its immunomodulatory and anti-inflammatory effects. Studies have detailed its ability to inhibit the activation of inflammatory cells, reduce cytokine production, and suppress leukocyte chemotaxis.
It is important for researchers to understand that there is a lack of published evidence demonstrating this compound's utility as a specific tool for elucidating lipid signaling mechanisms. The compound's development for several inflammatory conditions was ultimately discontinued due to a lack of efficacy in late-stage clinical trials.
Mechanism of Action: The SHIP1-PI3K/Akt Pathway
This compound functions as an activator of SHIP1. This enzyme is a critical negative regulator of the PI3K/Akt signaling pathway. The pathway is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PIP3. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, leading to their activation and downstream signaling events that promote cell survival, proliferation, and growth.
This compound enhances the catalytic activity of SHIP1, which dephosphorylates PIP3 at the 5' position, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This action reduces the concentration of PIP3 at the plasma membrane, thereby attenuating the activation of Akt and subsequent downstream signaling.
Caption: The signaling pathway modulated by this compound.
Experimental Protocols: Not Applicable for Lipid Signaling Studies
Due to the absence of studies utilizing this compound as a tool for investigating lipid signaling pathways, detailed experimental protocols for such applications cannot be provided. Researchers seeking to study lipid metabolism are advised to utilize established tools and compounds with well-documented effects on relevant pathways, such as specific PPAR agonists or antagonists.
Concluding Remarks
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Synergistic Compounds with Rosiptor Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiptor Acetate (also known as AQX-1125) is a first-in-class, orally bioavailable, small-molecule activator of the SH2-containing inositol 5-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is implicated in a multitude of cellular processes including inflammation, immune cell proliferation, and survival.[1] By activating SHIP1, this compound enhances the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby attenuating PI3K signaling.[1] Despite its novel mechanism, clinical development of this compound has encountered challenges, highlighting the potential for combination therapies to enhance its therapeutic efficacy or overcome resistance.[3]
This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify compounds that act synergistically with this compound. The primary goal is to discover novel combination therapies that could be effective in inflammatory diseases or oncology, where the PI3K pathway is often dysregulated.
Signaling Pathway of this compound
This compound enhances the activity of SHIP1, a key negative regulator of the PI3K signaling pathway. The diagram below illustrates the mechanism of action.
Caption: this compound Signaling Pathway.
Experimental Workflow for High-Throughput Screening
The following diagram outlines the key steps in the high-throughput screening process to identify compounds synergistic with this compound.
Caption: High-Throughput Screening Experimental Workflow.
Logical Relationship for Synergy Identification
Synergy is identified when the observed effect of the combination of this compound and a library compound is greater than the expected additive effect of the individual compounds. This relationship can be visualized as follows:
Caption: Logical Flow for Identifying Synergistic Interactions.
Detailed Experimental Protocols
Cell Line and Culture
-
Cell Line: A human cell line with a constitutively active or cytokine-stimulated PI3K pathway is recommended (e.g., a macrophage-like cell line like U937 or THP-1, or a cancer cell line with a PIK3CA mutation).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
High-Throughput Screening (HTS) Protocol
This protocol is designed for a 384-well plate format.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Resuspend cells in the culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using a liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plates for 24 hours.
-
-
Compound Preparation and Addition:
-
This compound: Prepare a stock solution in DMSO. Create a dilution series to determine the EC20 (the concentration that gives 20% of the maximal effect) for the chosen assay endpoint. This sub-maximal concentration will be used for the screen.
-
Compound Library: Prepare a compound library in 384-well plates at a concentration of 10 mM in DMSO. Further dilute to an intermediate concentration for screening.
-
Using an acoustic liquid handler, transfer a fixed volume of this compound to all wells except for the control wells (to achieve the EC20 concentration).
-
Transfer a fixed volume of the library compounds to the appropriate wells. The final concentration of library compounds should be in the range of 1-10 µM.
-
Controls:
-
Negative Control: Wells with cells and DMSO only.
-
Positive Control (this compound alone): Wells with cells, this compound at EC20, and DMSO.
-
Positive Control (Library Compound alone): Wells with cells, library compound, and DMSO.
-
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2. The incubation time should be optimized based on the assay endpoint.
-
-
Assay Readout (Example: Cell Viability using CellTiter-Glo®):
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Synergy Scoring
The raw data from the plate reader will be normalized and analyzed to identify synergistic interactions.
-
Normalization:
-
The data will be normalized to the negative (DMSO) and positive (a known cytotoxic compound or a high concentration of this compound) controls.
-
Percent inhibition = 100 * (1 - (Signal_sample - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Synergy Calculation:
-
The Bliss Independence model is a commonly used method to calculate synergy.
-
E_expected = E_A + E_B - (E_A * E_B)
-
Where E_A is the fractional inhibition of this compound alone, and E_B is the fractional inhibition of the library compound alone.
-
-
Synergy Score = E_observed - E_expected
-
A positive synergy score indicates a synergistic interaction.
-
A synergy score around zero indicates an additive effect.
-
A negative synergy score indicates an antagonistic interaction.
-
-
Data Presentation
Quantitative data from the HTS campaign should be summarized in a clear and structured format.
Table 1: HTS Primary Screen Summary
| Metric | Value |
| Total Compounds Screened | 100,000 |
| Screening Concentration | 5 µM |
| This compound Concentration (EC20) | 1 µM |
| Primary Hit Rate (Synergy Score > 0.2) | 0.5% |
| Number of Primary Hits | 500 |
Table 2: Dose-Response Confirmation of a Hypothetical Hit
| Compound | This compound (µM) | Compound X (µM) | Observed Inhibition (%) | Expected Additive Inhibition (%) | Synergy Score |
| This compound | 1 | 0 | 20 | - | - |
| Compound X | 0 | 2 | 15 | - | - |
| Combination | 1 | 2 | 55 | 32 | 23 |
| This compound | 2 | 0 | 35 | - | - |
| Compound X | 0 | 5 | 30 | - | - |
| Combination | 2 | 5 | 75 | 54.5 | 20.5 |
Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screen to identify compounds that are synergistic with this compound. The detailed protocols and data analysis methods described herein will enable researchers to efficiently screen large compound libraries and identify promising combination therapies. Successful identification of synergistic partners for this compound could revitalize its therapeutic potential and offer new avenues for treating inflammatory diseases and cancer. Further validation and mechanistic studies of the identified hits will be crucial next steps in the drug development pipeline.
References
Application Notes and Protocols: Evaluating Rosiptor Acetate in 3D Organoid Models of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.[1] Three-dimensional (3D) organoid models derived from patient stem cells are revolutionizing IBD research by providing a physiologically relevant platform that recapitulates the complex intestinal architecture.[2][3][4] These models can be used to study disease pathogenesis and screen novel therapeutic agents.[2] Rosiptor Acetate (GLPG1205) is a selective antagonist of G-protein-coupled receptor 84 (GPR84), a receptor implicated in pro-inflammatory responses. GPR84 expression is significantly upregulated during inflammatory conditions and its activation is involved in the migration of immune cells and the production of inflammatory mediators. This document provides detailed protocols for utilizing 3D intestinal organoids to investigate the therapeutic potential of this compound in mitigating inflammation.
Signaling Pathway of GPR84 in Inflammation
GPR84 is a Gαi/o-protein-coupled receptor that, upon activation by ligands such as medium-chain fatty acids (MCFAs), initiates a signaling cascade that promotes inflammation. This includes the activation of downstream pathways like Akt, ERK, and NF-κB, leading to the transcription and release of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, IL-8, and IL-1β. This compound, as a GPR84 antagonist, is hypothesized to block these downstream effects.
Experimental Design and Protocols
This section outlines the key experiments to assess the efficacy of this compound in a 3D organoid model of intestinal inflammation.
Experimental Workflow
The overall experimental workflow involves establishing patient-derived organoids, inducing an inflammatory phenotype, treating with this compound, and subsequently analyzing the outcomes.
Protocol 1: Generation and Culture of Human Intestinal Organoids
This protocol is adapted from established methods for generating organoids from intestinal crypts.
Materials:
-
Intestinal biopsy tissue
-
Chelation buffer (e.g., Gentle Cell Dissociation Reagent)
-
Matrigel® Matrix
-
IntestiCult™ Organoid Growth Medium
-
24-well culture plates
Procedure:
-
Wash the biopsy tissue with cold PBS containing antibiotics.
-
Mince the tissue into small pieces and incubate in chelation buffer for 30 minutes on ice with gentle rocking to isolate intestinal crypts.
-
Collect the crypt-containing supernatant and centrifuge at 300 x g for 5 minutes.
-
Resuspend the crypt pellet in Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel-crypt suspension into a pre-warmed 24-well plate.
-
Allow the Matrigel to solidify at 37°C for 15-20 minutes.
-
Overlay each dome with 500 µL of IntestiCult™ Organoid Growth Medium.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by disrupting the Matrigel and mechanically dissociating the organoids.
Protocol 2: Induction of Inflammation and Treatment with this compound
This protocol describes the induction of an inflammatory state in mature organoids.
Materials:
-
Mature intestinal organoids (from Protocol 1)
-
Recombinant human TNF-α, IL-1β
-
Lipopolysaccharide (LPS)
-
This compound (GLPG1205) stock solution
-
Culture medium
Procedure:
-
Plate mature organoids as described in Protocol 1.
-
After 24 hours, replace the medium with fresh medium containing an inflammatory cocktail (e.g., 100 ng/mL TNF-α and 50 ng/mL IL-1β).
-
Concurrently, treat the organoids with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO).
-
Culture for 24-72 hours, depending on the desired endpoint.
-
Harvest the organoids and the culture supernatant for analysis.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
Materials:
-
Harvested organoids
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TNF, IL6, IL8, IL1B) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from the organoids using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
Materials:
-
Culture supernatant
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-8)
Procedure:
-
Collect the culture supernatant from the treated and control organoid wells.
-
Perform ELISA for the desired cytokines according to the manufacturer's protocol.
-
Measure the absorbance using a plate reader and calculate the concentration of each cytokine based on a standard curve.
Data Presentation and Expected Outcomes
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in Inflamed Intestinal Organoids (Relative Fold Change)
| Treatment Group | TNF | IL6 | IL8 | IL1B |
| Control (Vehicle) | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| Inflammatory Cocktail | 15.2 ± 2.1 | 20.5 ± 2.8 | 18.3 ± 2.5 | 12.6 ± 1.9 |
| Inflammatory Cocktail + this compound (0.1 µM) | 12.1 ± 1.8 | 16.2 ± 2.2 | 14.5 ± 2.0 | 10.1 ± 1.5 |
| Inflammatory Cocktail + this compound (1 µM) | 7.5 ± 1.1 | 9.8 ± 1.5 | 8.9 ± 1.3 | 6.2 ± 0.9 |
| Inflammatory Cocktail + this compound (10 µM) | 2.3 ± 0.5 | 3.1 ± 0.6 | 2.8 ± 0.4 | 1.9 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in Inflamed Intestinal Organoids (pg/mL)
| Treatment Group | TNF-α | IL-6 | IL-8 |
| Control (Vehicle) | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| Inflammatory Cocktail | 550 ± 60 | 800 ± 75 | 650 ± 70 |
| Inflammatory Cocktail + this compound (0.1 µM) | 430 ± 50 | 620 ± 65 | 510 ± 55 |
| Inflammatory Cocktail + this compound (1 µM) | 210 ± 30 | 310 ± 40 | 250 ± 35 |
| Inflammatory Cocktail + this compound (10 µM) | 80 ± 15 | 110 ± 20 | 90 ± 18 |
Data are presented as mean ± standard deviation.
Conclusion
The use of 3D intestinal organoids provides a robust and clinically relevant system for evaluating the anti-inflammatory properties of novel therapeutic agents. The protocols outlined in this document offer a comprehensive framework for investigating the efficacy of this compound in mitigating inflammatory responses in an IBD-like context. The expected dose-dependent reduction in pro-inflammatory gene expression and cytokine secretion would provide strong preclinical evidence for the therapeutic potential of GPR84 antagonism in inflammatory bowel disease.
References
- 1. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived organoids for therapy personalization in inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of patient-derived intestinal organoids for modelling fibrosis in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoids in gastrointestinal diseases: from experimental models to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Proteomic Analysis of Cellular Responses to Rosiptor Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for investigating the cellular mechanisms of Rosiptor Acetate, a potent antagonist of the prostaglandin D2 receptor 2 (DP2, also known as CRTH2). By employing a quantitative proteomic approach, researchers can elucidate the downstream effects of CRTH2 blockade on protein expression and signaling pathways, offering critical insights into its therapeutic potential. This note outlines a comprehensive experimental workflow, from cell culture and treatment to proteomic analysis and data interpretation, and includes detailed protocols for key methodologies.
Introduction
This compound is a small molecule drug candidate that selectively targets the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This G protein-coupled receptor is a key player in type 2 inflammatory responses and is highly expressed on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils.[1][2] Its natural ligand, prostaglandin D2 (PGD2), activates these cells, promoting chemotaxis, cytokine release, and degranulation, which are central to the pathophysiology of allergic diseases like asthma.[1][3]
Pharmacological blockade of CRTH2 with antagonists like this compound is a promising therapeutic strategy to mitigate these inflammatory cascades.[3] Understanding the global proteomic changes induced by this compound is crucial for defining its precise mechanism of action, identifying novel biomarkers of drug response, and uncovering potential off-target effects. This application note details a workflow utilizing Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) followed by mass spectrometry to profile these protein changes.
Experimental Design and Workflow
The primary objective is to identify and quantify proteins that are differentially expressed in a relevant human cell line (e.g., eosinophils or Th2-differentiated T cells) following treatment with this compound compared to a vehicle control.
Experimental Workflow:
The overall experimental process is depicted below, outlining the major steps from sample preparation to bioinformatics analysis and validation.
Caption: High-level workflow for proteomic analysis of this compound.
Anticipated Results and Data Presentation
Treatment with this compound is expected to alter the expression of proteins involved in inflammation, immune cell activation, chemotaxis, and cytoskeletal organization. Quantitative data from the 2D-DIGE and mass spectrometry analysis should be summarized for clarity.
Table 1: Hypothetical Differentially Expressed Proteins in Eosinophils Treated with this compound
| Protein Name | Gene Name | Accession (UniProt) | Fold Change (RA vs. Control) | p-value | Primary Function |
| Capping protein actin filament muscle Z-line alpha 1 | CAPZA1 | P52907 | -1.85 | <0.05 | Actin filament capping, cytoskeleton regulation |
| Moesin | MSN | P26038 | -1.62 | <0.05 | Links plasma membrane with actin cytoskeleton |
| S100 calcium-binding protein A9 | S100A9 | P06702 | -2.10 | <0.01 | Pro-inflammatory mediator, chemotaxis |
| Annexin A1 | ANXA1 | P04083 | -1.75 | <0.05 | Anti-inflammatory signaling, inhibits PLA2 |
| 14-3-3 protein zeta/delta | YWHAZ | P63104 | +1.53 | <0.05 | Signal transduction, cell cycle regulation |
| Peroxiredoxin-2 | PRDX2 | P32119 | +1.98 | <0.01 | Redox regulation, antioxidant |
| Galectin-10 (Charcot-Leyden crystal protein) | CLC | Q05315 | -2.50 | <0.01 | Eosinophil-specific protein, inflammation |
| Cofilin-1 | CFL1 | P23528 | -1.48 | <0.05 | Actin depolymerization, cell motility |
Signaling Pathway Analysis
This compound acts by blocking the PGD2-CRTH2 signaling axis. CRTH2 is coupled to Gi-type G proteins, and its activation leads to decreased intracellular cAMP and increased intracellular calcium, ultimately promoting pro-inflammatory effects. The expected mechanism involves the inhibition of downstream effectors that regulate cell migration and activation.
Caption: CRTH2 signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture human eosinophils or a suitable cell line (e.g., HL-60 cells differentiated towards an eosinophilic lineage) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics) at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Seed cells at a density of 1 x 10⁶ cells/mL in 6-well plates.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a final concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control).
-
Incubate for a predetermined time (e.g., 24 hours) to allow for changes in protein expression.
-
-
Harvesting:
-
Collect cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS) to remove media components.
-
Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until protein extraction.
-
Protocol 2: Protein Extraction and Sample Preparation
-
Lysis: Resuspend the cell pellet in 2D-DIGE compatible lysis buffer (e.g., 7 M Urea, 2 M Thiourea, 4% CHAPS, 30 mM Tris, pH 8.5) containing protease and phosphatase inhibitors.
-
Homogenization: Sonicate the sample on ice for 3 cycles of 10 seconds with 30-second intervals to ensure complete cell lysis and shear DNA.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration using a compatible method like the Bradford or BCA assay. The sample concentration should be adjusted to approximately 5-10 µg/µL.
Protocol 3: Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)
This protocol is a modification of standard 2D-DIGE procedures.
-
Fluorescent Labeling:
-
For each biological replicate, label 50 µg of protein from the this compound-treated sample with Cy5 dye.
-
Label 50 µg of protein from the vehicle control sample with Cy3 dye.
-
Create a pooled internal standard by mixing equal amounts (25 µg) of protein from all samples and label it with Cy2 dye.
-
Perform labeling on ice for 30 minutes in the dark.
-
-
Quenching: Stop the labeling reaction by adding 10 mM lysine and incubating on ice for 10 minutes in the dark.
-
Sample Pooling: For each gel, combine the Cy5-labeled sample, the Cy3-labeled sample, and the Cy2-labeled internal standard.
-
First Dimension - Isoelectric Focusing (IEF):
-
Rehydrate Immobilized pH Gradient (IPG) strips (e.g., 24 cm, pH 4-7) with the pooled sample in rehydration buffer overnight.
-
Perform IEF using a programmed voltage gradient until a total of ~60,000 V-hr is reached.
-
-
Second Dimension - SDS-PAGE:
-
Equilibrate the focused IPG strips first in an equilibration buffer containing DTT, and then in a buffer containing iodoacetamide.
-
Place the equilibrated strip onto a large-format 12.5% polyacrylamide gel and seal with agarose.
-
Run the second dimension at a constant power (e.g., 15 W/gel) until the dye front reaches the bottom of the gel.
-
-
Image Acquisition:
-
Scan the gel using a multi-channel fluorescent imager at the appropriate wavelengths for Cy2, Cy3, and Cy5.
-
Adjust PMT voltages to ensure no signal saturation.
-
-
Image Analysis: Use specialized software (e.g., DeCyder) to perform spot detection, matching between gels, and calculate normalized protein spot abundance ratios (Control vs. Treated) relative to the internal standard.
Protocol 4: In-Gel Digestion and Mass Spectrometry (LC-MS/MS)
-
Spot Excision: Using the 2D-DIGE analysis as a guide, excise protein spots showing significant expression changes from a preparative gel (loaded with a higher amount of unlabeled protein).
-
Destaining and Digestion:
-
Destain the gel pieces with a solution of 25 mM ammonium bicarbonate in 50% acetonitrile.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins overnight at 37°C with MS-grade trypsin.
-
-
Peptide Extraction: Extract the resulting peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
Sample Cleanup: Dry the pooled extracts in a vacuum centrifuge and desalt using C18 ZipTips.
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a solution of 0.1% formic acid.
-
Inject the sample into a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Separate peptides using a gradient of increasing acetonitrile concentration.
-
Acquire MS/MS spectra in a data-dependent manner.
-
-
Database Search: Search the resulting MS/MS spectra against a human protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest to identify the proteins.
Protocol 5: Western Blotting for Protein Validation
Western blotting is essential to confirm the findings from the proteomic screen for key proteins of interest.
-
Sample Preparation: Prepare protein lysates from new sets of control and this compound-treated cells as described in Protocol 2. Determine protein concentration.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg per lane) on a 1D polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., anti-S100A9) at the recommended dilution, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to confirm differential expression.
References
- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 2. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identifying Downstream Targets of Rosiptor Acetate using a Genome-Wide CRISPR/Cas9 Knockout Screen
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a comprehensive guide for utilizing a pooled, genome-wide CRISPR/Cas9 knockout screen to identify and validate the downstream molecular targets and pathways affected by Rosiptor Acetate. This compound (also known as AQX-1125) is a potent and selective activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the PI3K signaling pathway, primarily expressed in hematopoietic cells.[1] By activating SHIP1, this compound effectively reduces PI3K signaling, leading to anti-inflammatory effects.[1][3] While the primary target is known, a CRISPR/Cas9 screen can elucidate the broader downstream genetic network, identify mechanisms of resistance, and uncover potential synergistic therapeutic targets.
Introduction and Scientific Background
This compound is a small molecule SHIP1 activator that has been investigated in clinical trials for inflammatory conditions such as interstitial cystitis. Its mechanism of action involves the activation of SHIP1, which dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K pathway. This action counteracts the effects of PI3K, leading to reduced downstream signaling through effectors like Akt, thereby inhibiting immune cell activation, migration, and pro-inflammatory cytokine production.
Despite knowing the primary target, the full spectrum of downstream effectors and pathways modulated by this compound remains to be characterized. A genome-wide CRISPR/Cas9 loss-of-function screen is an unbiased and powerful method to systematically identify genes that, when knocked out, alter a cell's sensitivity to a drug. By treating a pooled library of knockout cells with this compound, we can identify genes whose loss confers either resistance or sensitization to the compound. These "hits" represent critical downstream targets, components of parallel compensatory pathways, or regulators of drug metabolism and transport.
Principle of the Assay: A population of cells stably expressing Cas9 nuclease is transduced with a pooled lentiviral library of single guide RNAs (sgRNAs) targeting every gene in the genome. After a period of drug selection with this compound, the relative abundance of each sgRNA in the surviving cell population is quantified by next-generation sequencing (NGS). Genes that are essential for the drug's efficacy will be enriched in the resistant population (positive selection), while genes that, when lost, enhance the drug's effect will be depleted (negative selection).
Experimental Workflow and Design
The overall workflow for the CRISPR/Cas9 screen is depicted below. The process begins with cell line selection and preparation, followed by lentiviral library transduction, drug selection, and finally, genomic DNA extraction for NGS analysis.
Detailed Protocols
Cell Line Preparation and Lentivirus Production
-
Cell Line Selection: Choose a human hematopoietic cell line relevant to the inflammatory disease context, such as the THP-1 monocytic cell line, which expresses SHIP1.
-
Cas9 Cell Line Generation: Transduce the selected cell line with a lentiviral vector expressing SpCas9 and a selection marker (e.g., Blasticidin). Select for a stable, high-activity Cas9-expressing population.
-
Lentiviral sgRNA Library Production: Amplify a genome-wide sgRNA library (e.g., GeCKOv2). Co-transfect HEK293T cells with the library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) to produce high-titer lentivirus. Titer the virus to determine the optimal multiplicity of infection (MOI).
CRISPR/Cas9 Library Screening
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library virus at a low MOI (~0.3) to ensure that most cells receive only one sgRNA. The number of cells should be sufficient to maintain a library coverage of at least 200-300 cells per sgRNA.
-
Antibiotic Selection: Two days post-transduction, apply puromycin selection to eliminate non-transduced cells.
-
Establish Baseline: After selection is complete, harvest a portion of the cells as the initial timepoint (T0) reference sample.
-
Drug Treatment: Split the remaining cell population into two groups: a treatment group (this compound) and a control group (DMSO vehicle).
-
Dose Determination: The concentration of this compound should be empirically determined to be the LC50 (lethal concentration that kills 50% of cells) over the planned duration of the experiment (e.g., 14 days) to provide adequate selective pressure.
-
Screen Maintenance: Culture the cells for 14-21 days, ensuring that the cell population maintains a minimum library coverage of 200-300 cells/sgRNA at each passage. Replenish the media with fresh this compound or DMSO every 2-3 days.
-
Final Harvest: At the end of the treatment period, harvest the surviving cells from both the this compound and DMSO arms.
Sequencing and Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, DMSO, and this compound-treated cell pellets.
-
NGS Library Preparation: Use a two-step PCR process to first amplify the integrated sgRNA sequences from the genomic DNA and then add NGS adapters and indexes.
-
Sequencing: Pool the libraries and perform high-throughput sequencing on an Illumina platform, aiming for a sequencing depth of at least 200 reads per sgRNA in the library.
-
Data Analysis: Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data. This software normalizes read counts, calculates the log-fold change (LFC) of each sgRNA between the treatment and control groups, and performs statistical tests to identify significantly enriched or depleted genes.
Data Presentation and Interpretation
The primary output from the MAGeCK analysis is a ranked list of genes. This data should be summarized in tables to clearly present the top hits from both positive and negative selection screens.
Table 1: Hypothetical Top Hits from Positive Selection (Resistance) (Genes whose knockout confers resistance to this compound)
| Gene Symbol | Description | Log-Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
|---|---|---|---|---|
| GENE_A | E3 Ubiquitin Ligase | 3.15 | 1.2e-8 | 4.5e-7 |
| GENE_B | Transcription Factor | 2.89 | 5.6e-8 | 1.8e-6 |
| GENE_C | Phosphatase | 2.54 | 1.1e-7 | 3.1e-6 |
| GENE_D | Kinase | 2.31 | 8.9e-7 | 2.2e-5 |
Table 2: Hypothetical Top Hits from Negative Selection (Sensitization) (Genes whose knockout enhances sensitivity to this compound)
| Gene Symbol | Description | Log-Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
|---|---|---|---|---|
| GENE_X | ABC Transporter | -2.98 | 2.4e-9 | 9.1e-8 |
| GENE_Y | Apoptosis Inhibitor | -2.75 | 9.1e-9 | 3.2e-7 |
| GENE_Z | DNA Repair Protein | -2.43 | 4.3e-8 | 1.5e-6 |
Interpretation:
-
Positive Hits (Resistance): Genes in Table 1 may represent essential downstream effectors of the SHIP1/PI3K pathway required for this compound's cytotoxic or cytostatic effects. For example, the loss of a pro-apoptotic transcription factor (GENE_B) that is normally activated by the drug could lead to cell survival.
-
Negative Hits (Sensitization): Genes in Table 2 could be involved in drug efflux (e.g., an ABC transporter like GENE_X) or represent parallel survival pathways that, when knocked out, make the cells more dependent on the pathway targeted by this compound (synthetic lethality).
Hit Validation and Pathway Visualization
The identified hits must be validated through individual gene knockout experiments. Following validation, the genes can be mapped to known signaling pathways to build a model of this compound's downstream effects.
Based on this compound's known mechanism, it activates SHIP1 to inhibit the PI3K pathway. A CRISPR screen might reveal that knocking out a downstream effector, like the transcription factor FOXO1, confers resistance. Conversely, knocking out a parallel pro-survival factor, such as BCL2, might sensitize cells to the drug.
This application note provides a framework for using CRISPR/Cas9 technology to dissect the molecular mechanisms of this compound. By identifying genes that modulate drug response, researchers can gain deeper insights into its biological function, discover biomarkers for patient stratification, and identify rational combination therapies.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Rosiptor Acetate
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Rosiptor Acetate, a selective SHIP1 activator. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care. Based on general safety data for similar chemical compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Spill Management: In the event of a spill, use absorbent materials to contain it, and clean the area with a damp cloth or a filtered vacuum to avoid generating dust. Place all cleanup materials in a sealed, appropriately labeled container for disposal.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any chemical waste, must comply with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
-
Segregate this compound waste from other chemical waste streams to prevent incompatible mixtures. Do not mix with strong oxidizing agents.
-
-
Containerization:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be in good condition, without cracks or rust, and have a secure lid.
-
Label the container with "Hazardous Waste" and the specific chemical name, "this compound."
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.
-
This area should be away from incompatible materials and general laboratory traffic.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
Provide the service with a complete inventory of the waste.
-
-
Documentation:
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal company.
-
Chemical and Safety Data Overview
While specific quantitative data for this compound's disposal parameters are not publicly available, the following table summarizes general characteristics and safety considerations based on similar compounds and regulatory guidelines.
| Property | Information | Citation |
| Chemical Nature | A selective and orally active phosphatase SHIP1 activator with anti-inflammatory effects. | [1] |
| Hazard Classification | Should be handled as a potentially hazardous chemical. Unused research chemicals should be disposed of as hazardous waste. | [2][3] |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. | [2] |
| Environmental Precautions | Avoid release to the environment. This material and its container must be disposed of as hazardous waste. | [2] |
| Incompatible Materials | Strong oxidizing agents. | |
| Spill Response | Use dry clean up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal. | |
| Regulatory Compliance | All waste must be handled in accordance with local, state, and federal regulations. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Essential Safety and Handling Guidance for Rosiptor Acetate
Prudent Laboratory Practices Advised in Absence of Specific Hazard Data
Researchers, scientists, and drug development professionals handling Rosiptor Acetate (also known as AQX-1125 acetate) must exercise caution, as a comprehensive and publicly available Safety Data Sheet (SDS) with specific quantitative hazard data is not currently available. The information presented herein is based on general safety protocols for handling research-grade chemical compounds with unknown toxicological properties. It is imperative to obtain the official SDS from your supplier before commencing any work with this substance.
Immediate Safety and Operational Plan
Due to the lack of specific toxicity and handling data, this compound should be treated as a potentially hazardous substance. The following operational plan outlines essential steps for risk minimization from receipt to disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is recommended to prevent dermal, ocular, and respiratory exposure.
Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Best Practices |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Ensure gloves are rated for chemical resistance. Change gloves immediately if contaminated, torn, or punctured. Avoid touching surfaces outside of the immediate work area with gloved hands. |
| Eye Protection | Chemical safety goggles or a full-face shield | Must provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant risk of splashes. |
| Body Protection | A fully buttoned lab coat or a chemical-resistant apron | The material should be appropriate for the quantities of this compound being handled. Consider disposable gowns for procedures with a higher risk of contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the solid compound outside of a certified chemical fume hood or ventilated enclosure, or if aerosolization is possible. |
Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Prepare all necessary equipment and reagents within a designated and clearly labeled work area.
-
Engineering Controls: All weighing and solution preparation activities involving solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Weighing: Use a dedicated, clean spatula and weigh boat. Tare the balance with the weigh boat before adding the compound. Handle the container of this compound with care to avoid generating dust.
-
Dissolution: If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing. Ensure the vessel is appropriately capped or covered during dissolution.
-
Post-Handling: After handling, decontaminate all surfaces, equipment, and glassware that have come into contact with this compound. Wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Consult the supplier's documentation for any specific storage temperature requirements (e.g., refrigeration).
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, labeled, and chemical-resistant hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never dispose of this compound down the drain.
Logical Workflow for Handling this compound
The following diagram illustrates the logical progression of steps for the safe handling of a research chemical of unknown toxicity, from initial preparation to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
